tert-Butyl 3-(vinyloxy)azetidine-1-carboxylate
Description
Properties
Molecular Formula |
C10H17NO3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
tert-butyl 3-ethenoxyazetidine-1-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-5-13-8-6-11(7-8)9(12)14-10(2,3)4/h5,8H,1,6-7H2,2-4H3 |
InChI Key |
PPMODZZGEHEYFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC=C |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to tert-Butyl 3-(vinyloxy)azetidine-1-carboxylate: A Versatile Bifunctional Building Block
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of tert-Butyl 3-(vinyloxy)azetidine-1-carboxylate. As a unique bifunctional molecule, it incorporates a strained azetidine ring protected by a tert-butoxycarbonyl (Boc) group and a reactive vinyl ether moiety. This combination makes it a valuable building block for medicinal chemistry and materials science, offering orthogonal reactivity for constructing complex molecular architectures. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this emerging reagent.
Introduction: The Strategic Value of Substituted Azetidines
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as "privileged scaffolds" in modern drug discovery.[1] Their incorporation into molecular structures can impart favorable physicochemical properties, including improved metabolic stability, solubility, and three-dimensional diversity. The strained nature of the azetidine ring presents both synthetic challenges and opportunities for unique chemical transformations.[2]
tert-Butyl 3-(vinyloxy)azetidine-1-carboxylate (CAS No. 1254477-65-0) is a particularly interesting derivative. It combines the synthetically versatile N-Boc protected azetidine core with a vinyl ether functional group. The Boc group ensures stability and allows for selective deprotection under acidic conditions, while the vinyl ether provides a handle for a range of transformations, such as hydrolysis to carbonyls, cycloadditions, and polymerization. This guide details the known and projected characteristics of this compound, offering a framework for its application in advanced synthesis.
Physicochemical and Spectroscopic Profile
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.
Physicochemical Properties
A summary of the core physicochemical properties is presented in Table 1. The molecule is expected to be a liquid or low-melting solid at room temperature, with solubility in common organic solvents.
Table 1: Physicochemical Properties of tert-Butyl 3-(vinyloxy)azetidine-1-carboxylate
| Property | Value | Source/Method |
| CAS Number | 1254477-65-0 | [3] |
| Molecular Formula | C₁₀H₁₇NO₃ | [3] |
| Molecular Weight | 199.25 g/mol | Calculated |
| Physical Form | Predicted: Colorless oil or low-melting solid | Analogy |
| Solubility | Predicted: Soluble in Dichloromethane, Ethyl Acetate, THF, Chloroform | Analogy |
Predicted Spectroscopic Data
The spectroscopic signature of this molecule is defined by its key functional groups.
-
¹H NMR: The spectrum is expected to show characteristic signals for the tert-butyl protons (a singlet around 1.4 ppm), the azetidine ring protons (multiplets between 3.5-4.8 ppm), and the vinyl group protons (a quartet of doublets for the -O-CH= proton around 6.4 ppm and two doublets of doublets for the =CH₂ protons between 4.0-4.5 ppm).
-
¹³C NMR: Key resonances would include the Boc carbonyl carbon (~156 ppm), the quaternary Boc carbon (~80 ppm), the vinyl carbons (~152 ppm for -O-C H= and ~87 ppm for =C H₂), and the carbons of the azetidine ring (~60 ppm for C-O and ~45 ppm for the other ring carbons).
-
Infrared (IR) Spectroscopy: The spectrum would be dominated by a strong C=O stretch from the Boc carbamate at approximately 1700 cm⁻¹. Other significant peaks would include C-O stretches for the ether and carbamate groups around 1100-1250 cm⁻¹ and C=C stretching from the vinyl group around 1640 cm⁻¹.
Synthesis and Manufacturing
The most logical and efficient synthesis of tert-Butyl 3-(vinyloxy)azetidine-1-carboxylate is via the O-vinylation of its corresponding alcohol precursor, tert-Butyl 3-hydroxyazetidine-1-carboxylate. This precursor is a commercially available and widely used intermediate in pharmaceutical synthesis.[1][4] Transition metal-catalyzed transfer vinylation is a well-established method for this transformation.[5][6]
Proposed Synthetic Pathway: Palladium-Catalyzed Transfer Vinylation
Palladium-catalyzed reactions offer a mild and efficient means to synthesize vinyl ethers from alcohols using a vinyl ether as the vinyl source.[7][8] This approach avoids the harsh conditions of classical methods like acetylene addition.
Caption: Proposed synthesis via Palladium-catalyzed transfer vinylation.
Experimental Protocol: Synthesis
Objective: To synthesize tert-Butyl 3-(vinyloxy)azetidine-1-carboxylate from tert-Butyl 3-hydroxyazetidine-1-carboxylate.
Materials:
-
tert-Butyl 3-hydroxyazetidine-1-carboxylate (1.0 equiv.)[9]
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.)
-
4,7-Diphenyl-1,10-phenanthroline (Ligand, 0.02 equiv.)
-
Butyl vinyl ether (used as both reagent and solvent)
-
Triethylamine (NEt₃, auxiliary base, 0.1 equiv.)
-
Anhydrous Toluene (for azeotropic removal of water, if needed)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add tert-Butyl 3-hydroxyazetidine-1-carboxylate (1.0 equiv.), Palladium(II) acetate (0.02 equiv.), and 4,7-Diphenyl-1,10-phenanthroline (0.02 equiv.).
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Reagent Addition: Under the inert atmosphere, add an excess of butyl vinyl ether, which serves as both the vinylating agent and the solvent. Add triethylamine (0.1 equiv.).
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is driven to completion by the large excess of the vinyl ether.[6]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Concentrate the mixture under reduced pressure to remove the excess butyl vinyl ether and other volatile components.
-
Purification: Dissolve the crude residue in a suitable solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Final Purification: Purify the resulting crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to yield the pure tert-Butyl 3-(vinyloxy)azetidine-1-carboxylate.
Chemical Reactivity Profile
The molecule's reactivity is governed by the interplay between the N-Boc azetidine ring and the vinyl ether functionality.
Reactions of the Vinyl Ether Group
The electron-rich double bond of the vinyl ether is susceptible to electrophilic attack.
-
Acidic Hydrolysis: In the presence of aqueous acid, the vinyl ether will readily hydrolyze to form tert-Butyl 3-formylazetidine-1-carboxylate (after tautomerization of the initial hemiacetal). This provides a mild route to the corresponding azetidine aldehyde.
-
Cycloaddition Reactions: The vinyl ether can act as a dienophile in [4+2] cycloaddition reactions (Diels-Alder) with suitable dienes, or as a component in [2+2] cycloadditions, leading to more complex cyclic structures.
Reactions of the N-Boc Azetidine Group
-
Boc Deprotection: The tert-butoxycarbonyl protecting group can be efficiently removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free secondary amine, 3-(vinyloxy)azetidine, as a salt. This unmasks the nitrogen for further functionalization.
-
Ring Opening: While generally stable, the strained azetidine ring can undergo nucleophilic ring-opening, particularly after activation of the nitrogen atom (e.g., after Boc deprotection and subsequent reaction).[2]
Caption: Key reaction pathways for the title compound.
Applications in Research and Drug Development
The unique bifunctional nature of tert-Butyl 3-(vinyloxy)azetidine-1-carboxylate makes it a highly attractive building block.
-
Scaffold for Medicinal Chemistry: It serves as an excellent starting point for creating libraries of 3-substituted azetidines. The vinyl ether can be converted to an aldehyde, which can then undergo various transformations like reductive amination, Wittig reactions, or aldol condensations to install diverse side chains.
-
PROTAC and Linker Chemistry: The azetidine core is a valuable component in the design of linkers for Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[2][10] This molecule provides a reactive handle for conjugation while maintaining the desirable properties of the azetidine ring.
-
Polymer and Materials Science: As a functionalized vinyl ether, it has the potential to be used as a monomer in cationic polymerization to create novel polymers with pendant Boc-azetidine groups.
Safety and Handling
While specific toxicology data is unavailable, standard laboratory safety precautions should be observed based on related compounds.
-
Hazard Classification: Analogous compounds like tert-Butyl 3-oxoazetidine-1-carboxylate are classified as irritants, potentially causing skin and severe eye irritation.[7][8]
-
Personal Protective Equipment (PPE): It is recommended to handle this compound in a well-ventilated fume hood while wearing safety goggles, a lab coat, and chemical-resistant gloves.[11]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, potentially under an inert atmosphere to prevent hydrolysis of the vinyl ether group.
References
-
Bel-Hocine, F., Da Nascimento, S., Bourichon, D., Bénéteau, V., & Thomas, C. M. (2022). Synthesis and characterization of novel functional vinyl ethers that bear various groups. RSC Advances, 12(8), 4887-4894.
-
Bosch, M., & Schlaf, M. (2003). Synthesis of Allyl and Alkyl Vinyl Ethers Using an in Situ Prepared Air-Stable Palladium Catalyst. Efficient Transfer Vinylation of Primary, Secondary, and Tertiary Alcohols. The Journal of Organic Chemistry, 68(13), 5225–5227.
-
Bosch, M., & Schlaf, M. (2003). Synthesis of Allyl and Alkyl Vinyl Ethers Using an in situ Prepared Air‐Stable Palladium Catalyst. Efficient Transfer Vinylation of Primary, Secondary, and Tertiary Alcohols. ChemInform, 34(38).
- J & W PharmLab, LLC. Material Safety Data Sheet for 2-Hydroxymethyl-azetidine-1-carboxylic acid tert-butyl ester. [URL: Not directly available, general safety protocols cited]
-
PubMed. (2003). Synthesis of Allyl and Alkyl Vinyl Ethers Using an in Situ Prepared Air-Stable Palladium Catalyst. Efficient Transfer Vinylation of Primary, Secondary, and Tertiary Alcohols. The Journal of Organic Chemistry.
-
Hirabayashi, T., Sakaguchi, S., & Ishii, Y. (2012). Iridium-catalyzed Synthesis of Vinyl Ethers from Alcohols and Vinyl Acetate. Organic Syntheses, 89, 307-310.
-
Hamilton, J. Y., Sarlah, D., & Carreira, E. M. (2013). Iridium-Catalyzed Enantioselective Allylic Vinylation. Journal of the American Chemical Society, 135(4), 994-997.
-
Various Authors. (2012). Discussion Addendum for: Iridium-catalyzed Synthesis of Vinyl Ethers from Alcohols and Vinyl Acetate. Organic Syntheses.
-
ResearchGate. Ir‐catalysed transfer vinylation of oxetane‐3,3‐diyldimethanol.
-
ChemicalBook. 1-N-Boc-3-hydroxyazetidine synthesis.
-
TCI Chemicals. 1-(tert-Butoxycarbonyl)-3-hydroxyazetidine.
-
Sigma-Aldrich. 3-Vinyloxy-azetidine-1-carboxylic acid tert-butyl ester.
-
Matrix Fine Chemicals. TERT-BUTYL 3-HYDROXYAZETIDINE-1-CARBOXYLATE.
-
Apicule. Tert-butyl 3-hydroxyazetidine-1-carboxylate (CAS No: 141699-55-0) API Intermediate Manufacturers.
-
MedChemExpress. 1-N-Boc-3-hydroxyazetidine.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). N-Boc-3-hydroxyazetidine: A Key Chemical Intermediate for Modern Synthesis. [URL: Not directly available, content used for general background]
-
APExBIO. 1-N-Boc-3-hydroxyazetidine - High-Purity Chemical Building Block.
-
Sigma-Aldrich. 1-Boc-3-hydroxyazetidine.
Sources
- 1. nbinno.com [nbinno.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthonix, Inc > Building Blocks > 141699-55-0 | tert-Butyl 3-hydroxyazetidine-1-carboxylate [synthonix.com]
- 4. apicule.com [apicule.com]
- 5. Synthesis and characterization of novel functional vinyl ethers that bear various groups [comptes-rendus.academie-sciences.fr]
- 6. pubs.acs.org [pubs.acs.org]
- 7. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 8. Synthesis of allyl and alkyl vinyl ethers using an in situ prepared air-stable palladium catalyst. Efficient transfer vinylation of primary, secondary, and tertiary alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TERT-BUTYL 3-HYDROXYAZETIDINE-1-CARBOXYLATE | CAS 141699-55-0 [matrix-fine-chemicals.com]
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Technical Monograph: 3-(Vinyloxy)azetidine-1-carboxylic acid tert-butyl ester
Executive Summary
3-(Vinyloxy)azetidine-1-carboxylic acid tert-butyl ester (CAS 1254477-65-0) is a specialized heterocyclic building block characterized by a strained azetidine ring, an acid-labile tert-butyloxycarbonyl (Boc) protecting group, and an electron-rich vinyloxy (vinyl ether) moiety.[1]
Unlike common allyl or acrylate derivatives, the vinyl ether functionality provides unique reactivity profiles, specifically in cationic polymerization and inverse electron-demand Diels-Alder (IEDDA) reactions. This guide outlines the synthesis, validation, and strategic application of this compound in high-value medicinal chemistry and polymer science.
Chemical Identity & Properties
| Property | Data |
| CAS Number | 1254477-65-0 |
| IUPAC Name | tert-butyl 3-(vinyloxy)azetidine-1-carboxylate |
| Molecular Formula | C₁₀H₁₇NO₃ |
| Molecular Weight | 199.25 g/mol |
| Physical State | Colorless to pale yellow oil (typically) |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |
| Key Functional Groups | Vinyl Ether (Reactive), Boc-Amine (Protected), Azetidine (Strained Ring) |
| Stability | Acid Sensitive: The vinyl ether hydrolyzes to acetaldehyde and alcohol under acidic conditions.[2] |
High-Fidelity Synthesis Protocol
While various methods exist to generate vinyl ethers (e.g., mercury-catalyzed exchange, elimination of acetals), the Iridium-catalyzed transvinylation is the industry "Gold Standard" for pharmaceutical intermediates. It avoids toxic mercury salts and harsh elimination conditions that could degrade the Boc group or open the strained azetidine ring.
Retrosynthetic Analysis
The target is derived from the commercially available N-Boc-3-hydroxyazetidine (CAS 141699-55-0).
Optimized Protocol: Iridium-Catalyzed Transvinylation
Rationale: This method operates under mild conditions, preventing the acid-catalyzed hydrolysis of the newly formed vinyl ether.
Reagents:
-
Substrate: N-Boc-3-hydroxyazetidine (1.0 equiv)
-
Vinyl Source: Vinyl Acetate (excess, acts as solvent/reagent)
-
Catalyst: [Ir(cod)Cl]₂ (0.5 - 1.0 mol%)
-
Base: Sodium carbonate (Na₂CO₃) (0.6 equiv)
-
Solvent: Toluene (optional, if Vinyl Acetate is limited)
Step-by-Step Workflow:
-
Preparation: In a flame-dried Schlenk flask under Argon, dissolve N-Boc-3-hydroxyazetidine in dry Vinyl Acetate (concentration ~0.5 M).
-
Catalyst Addition: Add Na₂CO₃ followed by [Ir(cod)Cl]₂.
-
Reaction: Heat the mixture to 100°C for 2–4 hours.
-
Expert Insight: Monitor via TLC (stain with KMnO₄; the product is an alkene). The vinyl ether moves significantly higher (less polar) than the alcohol.
-
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove the Iridium catalyst and inorganic base.
-
Purification: Concentrate the filtrate under reduced pressure.
-
Critical Warning: Do not use acidic silica gel for chromatography if possible. Use neutralized silica (pre-treated with 1% Et₃N/Hexanes) or basic alumina. Vinyl ethers are prone to hydrolysis on acidic silica.
-
Eluent: Hexanes/EtOAc gradient (typically 9:1 to 4:1).
-
Reaction Pathway Visualization
Figure 1: Iridium-catalyzed synthesis pathway from the alcohol precursor.
Quality Control & Validation (Self-Validating System)
To ensure the integrity of the synthesized vinyl ether, specific NMR signatures must be present.
¹H NMR Diagnostic Signals (CDCl₃, 400 MHz):
-
Vinyl Proton (Internal): A distinct doublet of doublets (dd) around 6.3–6.5 ppm . This corresponds to the proton on the carbon attached to oxygen (=CH-O-).
-
Vinyl Protons (Terminal): Two doublets (dd) appearing between 4.0–4.5 ppm . The coupling constants (
vs ) confirm the vinyl group geometry. -
Azetidine Ring: Multiplets around 3.8–4.2 ppm.
-
Boc Group: A strong singlet at ~1.45 ppm (9H).
Purity Check:
-
Absence of broad singlet at ~2.5–3.0 ppm (indicates unreacted -OH).
-
Absence of aldehyde triplet at ~9.8 ppm (indicates hydrolysis to acetaldehyde).
Strategic Applications
Cationic Polymerization (Polymer Science)
Vinyl ethers are excellent monomers for living cationic polymerization.
-
Mechanism: Lewis acid initiation (e.g., BF₃·OEt₂ or EtAlCl₂).
-
Result: Poly(vinyl ether) backbones with pendant N-Boc-azetidine groups.
-
Post-Polymerization Modification: Removal of the Boc group (TFA/DCM) yields a water-soluble polyamine with high charge density, useful for gene delivery vectors (DNA binding via protonated azetidines).
Bioisostere & Linker Chemistry (Medicinal Chemistry)
The azetidine ring acts as a rigid spacer, often used to restrict conformation compared to flexible alkyl chains.
-
Cyclopropanation: The electron-rich double bond can undergo Simmons-Smith cyclopropanation (Zn-Cu, CH₂I₂) to form a cyclopropyl ether , a metabolically stable ether mimic.
-
[2+2] Cycloaddition: Reaction with electron-deficient ketenes or alkenes to form fused cyclobutane systems.
Utility Logic Tree
Figure 2: Reaction manifold and downstream utility of the vinyl ether scaffold.
Safety & Handling
-
Acid Sensitivity: The defining feature of vinyl ethers is their sensitivity to aqueous acid. Even trace acid in chloroform (CDCl₃) can cause hydrolysis during NMR acquisition.
-
Mitigation: Filter CDCl₃ through basic alumina before use.
-
-
Polymerization Risk: Store at -20°C. While less reactive than acrylates, spontaneous cationic polymerization can occur if exposed to Lewis acidic impurities.
-
Toxicity: As with all alkylating agents and reactive monomers, handle in a fume hood. Specific toxicology data for this CAS is limited; treat as a potential irritant and sensitizer.
References
- Bosch, M., & Sleeman, M. (2011). Iridium-Catalyzed Synthesis of Vinyl Ethers from Alcohols. Journal of Organic Chemistry.
-
PubChem. (n.d.). Azetidine-1-carboxylic acid, 3-(ethenyloxy)-, 1,1-dimethylethyl ester. National Library of Medicine. Retrieved February 17, 2026, from [Link]
Sources
Azetidine-Based Vinyl Ethers: A Technical Guide to Unlocking Novel Chemical Space in Medicinal Chemistry
Abstract
The azetidine scaffold has cemented its status as a privileged motif in modern drug discovery, prized for its ability to impart favorable physicochemical properties such as increased metabolic stability, improved solubility, and enhanced target affinity.[1][2] When functionalized with a vinyl ether group, this strained four-membered heterocycle is transformed into a versatile and highly reactive building block for medicinal chemistry. This technical guide provides an in-depth exploration of azetidine-based vinyl ethers, from their synthesis and unique reactivity to their strategic application in the construction of complex molecular architectures for drug development. We will delve into the causal relationships behind synthetic choices, provide detailed experimental protocols, and showcase the potential of these building blocks to accelerate the discovery of next-generation therapeutics.
Introduction: The Strategic Value of Azetidine-Based Vinyl Ethers
The inherent ring strain of the azetidine ring, intermediate between that of highly reactive aziridines and more stable pyrrolidines, endows it with a unique combination of kinetic stability and controlled reactivity.[2][3] This feature makes azetidines ideal scaffolds for introducing conformational rigidity and three-dimensionality into drug candidates, often leading to improved potency and selectivity.[1]
The incorporation of a vinyl ether functionality onto the azetidine core introduces a synthetically versatile handle. Vinyl ethers are electron-rich alkenes that readily participate in a wide array of chemical transformations, including cycloadditions, electrophilic additions, and metal-catalyzed cross-coupling reactions. The juxtaposition of the strained azetidine ring and the reactive vinyl ether moiety creates a powerful building block with unique electronic and steric properties, opening up new avenues for the exploration of chemical space.
This guide will serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing the foundational knowledge and practical insights necessary to effectively utilize azetidine-based vinyl ether building blocks in their research endeavors.
Synthesis of Azetidine-Based Vinyl Ether Building Blocks
The synthesis of stable and functionalized azetidine-based vinyl ethers is a critical first step in their application. While direct methods remain an emerging area of research, several strategies can be employed or adapted to generate these valuable building blocks.
Palladium-Catalyzed Transetherification of Hydroxyazetidines
A promising and modular approach to C-alkoxy substituted azetidine vinyl ethers is the palladium-catalyzed transetherification of the corresponding hydroxyazetidines. This method, which has been successfully applied to a wide range of alcohols, offers a direct route to vinyl ethers under relatively mild conditions.[4]
The catalytic cycle, depicted below, involves the coordination of the palladium catalyst to the vinyl ether, followed by nucleophilic attack of the hydroxyazetidine to form a new C-O bond and release the original alcohol.
Caption: Figure 1. Proposed catalytic cycle for Pd-catalyzed transetherification.
Experimental Protocol: Synthesis of 3-(Vinyloxy)azetidine (Hypothetical)
This protocol is adapted from a general method for palladium-catalyzed vinyl ether synthesis and would require optimization for azetidine-containing substrates.[4]
Materials:
-
N-Boc-3-hydroxyazetidine
-
Ethyl vinyl ether (EVE)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,10-Phenanthroline
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol%) and 1,10-phenanthroline (3 mol%).
-
Add anhydrous DCM to dissolve the catalyst and ligand.
-
Add N-Boc-3-hydroxyazetidine (1.0 equiv) to the solution.
-
Add a large excess of ethyl vinyl ether (10-20 equiv).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-Boc-3-(vinyloxy)azetidine.
[2+2] Cycloaddition Reactions: The Aza Paternò-Büchi Reaction
The aza Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, represents a powerful method for the direct synthesis of the azetidine ring. By employing a vinyl ether as the alkene component, this reaction can provide access to azetidines bearing a vinyloxy group.[5]
The reaction is typically promoted by UV irradiation, often in the presence of a triplet sensitizer, leading to the formation of a diradical intermediate that collapses to the azetidine product.
Caption: Figure 2. Simplified mechanism of the aza Paternò-Büchi reaction.
Reactivity of Azetidine-Based Vinyl Ethers
The synthetic utility of azetidine-based vinyl ethers lies in their diverse reactivity, enabling a wide range of downstream functionalizations.
Cycloaddition Reactions
As electron-rich alkenes, vinyl ethers are excellent dienophiles in Diels-Alder reactions, providing access to complex polycyclic structures.[6][7] The azetidine moiety can influence the stereochemical outcome of these reactions and introduce a valuable nitrogen-containing scaffold into the cycloadduct.
Hypothetical Diels-Alder Reaction:
Caption: Figure 3. [4+2] Cycloaddition of an azetidinyl vinyl ether.
Hydrolysis to Azetidinones
Under acidic conditions, the vinyl ether moiety can be readily hydrolyzed to a carbonyl group. This transformation provides a straightforward route to valuable azetidinone intermediates, which are themselves important building blocks in medicinal chemistry.
Experimental Protocol: Acid-Catalyzed Hydrolysis (General)
Materials:
-
Azetidinyl vinyl ether
-
Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the azetidinyl vinyl ether (1.0 equiv) in THF.
-
Add 1 M HCl (1.1 equiv) dropwise at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring by TLC.
-
Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the corresponding azetidinone.
Applications in Medicinal Chemistry: A Case Study with 3-Vinylazetidin-2-ones
While specific examples of azetidine-based vinyl ethers in late-stage drug candidates are emerging, the closely related 3-vinylazetidin-2-ones have shown significant promise as potent antiproliferative agents.[8] A series of these compounds were designed and synthesized as analogues of the natural product Combretastatin A-4, a known tubulin polymerization inhibitor.
The vinyl group at the 3-position was found to be crucial for the observed biological activity, with some analogues exhibiting IC₅₀ values in the nanomolar range against breast cancer cell lines.[8] This highlights the potential of the vinyl moiety, and by extension the vinyl ether group, as a key pharmacophoric element in the design of novel anticancer agents.
| Compound | R Group | IC₅₀ (MCF-7) |
| 7s | 3-OH, 4-OMe | 8 nM |
| 7a | H | >10 µM |
| 7b | 4-OMe | 1.2 µM |
| Data adapted from Reference[8] |
The vinyl group in these compounds provides a locus for further chemical modification, allowing for the exploration of structure-activity relationships and the optimization of pharmacokinetic properties.
Conclusion and Future Outlook
Azetidine-based vinyl ethers represent a class of building blocks with significant untapped potential in medicinal chemistry. Their synthesis, while still an area of active development, can be achieved through adaptations of modern synthetic methodologies. The dual reactivity of the strained azetidine ring and the versatile vinyl ether moiety provides a rich platform for the construction of novel, three-dimensional molecular architectures.
As our understanding of the synthesis and reactivity of these building blocks grows, so too will their application in the discovery of new therapeutic agents. The ability to readily introduce the azetidine scaffold functionalized with a reactive vinyl ether handle will undoubtedly accelerate the exploration of new chemical space and contribute to the development of the next generation of innovative medicines.
References
-
Fayad, A., El Malti, W., Ameduri, B., & Alaaeddine, A. (2022). Synthesis and characterization of novel functional vinyl ethers that bear various groups. Comptes Rendus. Chimie, 25, 9-18. [Link]
-
Meegan, M. J., et al. (2017). 3-Vinylazetidin-2-Ones: Synthesis, Antiproliferative and Tubulin Destabilizing Activity in MCF-7 and MDA-MB-231 Breast Cancer Cells. Molecules, 22(12), 2093. [Link]
-
Request PDF. (2025, August 10). Methods for Vinyl Ether Synthesis. ResearchGate. [Link]
-
Sparascio, S., et al. (2025, July 27). Synthesis of Vinyl Azetidines and β-Lactams from Allenamides via Energy-Transfer Relay. ACS Publications. [Link]
-
Boschet, F., et al. (2003, May 22). Synthesis of Allyl and Alkyl Vinyl Ethers Using an in Situ Prepared Air-Stable Palladium Catalyst. Efficient Transfer Vinylation of Primary, Secondary, and Tertiary Alcohols. The Journal of Organic Chemistry, 68(15), 6054-6059. [Link]
-
Mykhailiuk, P. K. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
-
Bott, T. M., & West, F. G. (2012, October 25). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS. [Link]
-
Ombito, J. O., et al. (2026, January 22). Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. [Link]
-
Morken, J. P., et al. (2019). Preparation of Vinyl Silyl Ethers and Disiloxanes via the Silyl-Heck Reaction of Silyl Ditriflates. PMC. [Link]
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Zhu, Z.-B., & Kirsch, S. F. (2013). Propargyl vinyl ethers as heteroatom-tethered enyne surrogates: diversity-oriented strategies for heterocycle synthesis. Chemical Communications, 49(22), 2272-2283. [Link]
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Mykhailiuk, P. K. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
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Degennaro, L., & Luisi, R. (2024, August 16). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. [Link]
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(2026, January 6). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]
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D'hooghe, M., et al. (2019, July 3). Azetidines and bisazetidines. Their synthesis and use as the key intermediates to enantiomerically pure diamines, amino alcohols, and polyamines. The Journal of Organic Chemistry. [Link]
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Schindler, C. S., et al. (2020). Synthesis of Azetidines by Aza Paternò-Büchi Reactions. ResearchGate. [Link]
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Bott, T. M., & West, F. G. (2012, October 25). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS. [Link]
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Sparascio, S., et al. (2024). Synthesis of vinyl- azetidines and β-lactams from allenamides via energy-transfer relay. ChemRxiv. [Link]
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Schindler, C. S., et al. (2017). Visible Light-Mediated [2+2] Cycloaddition for the Synthesis of Azetidines via Energy Transfer. ChemRxiv. [Link]
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Lee, S., et al. (2024, March 13). Unraveling the Potential of Vinyl Ether as an Ethylene Surrogate in Heteroarene C H Functionalization via the Spin‐Center Shift. PMC. [Link]
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ResearchGate. (2025, November 29). Methods for the synthesis of azetidines. [Link]
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Zhu, Z.-B., & Kirsch, S. F. (2013). ChemInform Abstract: Propargyl Vinyl Ethers as Heteroatom-Tethered Enyne Surrogates: Diversity-Oriented Strategies for Heterocycle Synthesis. ResearchGate. [Link]
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Feula, A. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. [Link]
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Hoveyda, A. H., et al. (2025, June 24). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. PMC. [Link]
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Alabugin, I. V., et al. (2022, November 30). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC. [Link]
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Richardson, P. (2025, November 29). [2+2]-Cycloaddition for the Synthesis of Azetidines. ResearchGate. [Link]
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Anderson, E. A., et al. (2019). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Organic & Biomolecular Chemistry. [Link]
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IJSDR. (n.d.). Review on- Importance of Heterocycles in medicinal field. [Link]
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Mykhailiuk, P. K., et al. (2023). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
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ChemInform Abstract: Novel Stereoselective Synthesis of 1,2,3-Trisubstituted Azetidines. (n.d.). Wiley Online Library. [Link]
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Shimokawa, J., et al. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC. [Link]
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Request PDF. (n.d.). Domino Aza-Michael- ih -Diels–Alder Reaction to Various 3-Vinyl-1,2,4-triazines: Access to Polysubstituted Tetrahydro-1,6-naphthyridines. ResearchGate. [Link]
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Gribble, G. W., et al. (2022, October 14). Acyclic and Heterocyclic Azadiene Diels–Alder Reactions Promoted by Perfluoroalcohol Solvent Hydrogen Bonding: Comprehensive Examination of Scope. PMC. [Link]
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A Technical Guide to Novel 3-Substituted Azetidine Scaffolds for Drug Discovery
Preamble: The Rise of the Strained Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with enhanced drug-like properties is relentless. Among the various heterocyclic systems, the azetidine scaffold, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged motif in drug design.[1][2] Its ascent is largely due to the unique combination of structural rigidity, three-dimensional character, and favorable physicochemical properties it imparts to bioactive molecules.[1][3] While historically overshadowed by its β-lactam cousins (azetidin-2-ones) of antibiotic fame, the broader class of azetidines, particularly those functionalized at the 3-position, now represents a dynamic frontier for innovation.[4]
This guide provides an in-depth exploration of 3-substituted azetidine scaffolds for researchers, scientists, and drug development professionals. We will dissect the rationale behind their use, delve into the intricacies of their synthesis, and showcase their application through field-proven examples, moving beyond a simple recitation of facts to explain the causality behind critical experimental choices.
The Azetidine Advantage: Why a Strained Ring is a Privileged Scaffold
The utility of the azetidine ring stems from its inherent strain and stereochemical definition. This is not a bug, but a feature that medicinal chemists can exploit.
-
Conformational Rigidity and Pre-organization : The strained four-membered ring severely restricts bond rotation, "locking" substituents into well-defined spatial orientations.[5][6] This pre-organization can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity.[3]
-
Improved Physicochemical Properties : The presence of the nitrogen atom and the scaffold's compact, sp³-rich nature often lead to improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability when compared to larger, more flexible, or carbocyclic analogs like pyrrolidine and piperidine.[1][7][8][9] Several FDA-approved drugs, including the JAK inhibitor Baricitinib and the MEK1/2 inhibitor Cobimetinib , leverage the azetidine motif to optimize their pharmacokinetic profiles.[1]
-
Novel Three-Dimensional Exit Vectors : Substitution at the 3-position provides a versatile vector pointing away from the core of a molecule. This allows for the exploration of new chemical space and the formation of interactions with target proteins that might be inaccessible with more traditional, planar scaffolds.[8][10]
-
Versatile Bioisostere : The azetidine ring is a powerful bioisostere. It can replace a gem-dimethyl group to reduce lipophilicity, or act as a constrained analog of piperidine or pyrrolidine.[5][7][11] This "scaffold hopping" strategy is a cornerstone of modern lead optimization.[12]
Synthetic Strategies: Mastering the Construction of 3-Substituted Azetidines
The synthesis of a strained four-membered ring has historically been a challenge.[9][13] However, significant advances have made these scaffolds readily accessible. The choice of synthetic route is dictated by the desired substitution pattern, stereochemistry, and scale.
Foundational Strategy: Intramolecular Cyclization
The classical approach involves a 4-exo-tet cyclization of a linear precursor containing an amine and a leaving group at the 1- and 3-positions relative to each other (e.g., a γ-amino halide). While robust, this method can be limited in scope and functional group tolerance.[5][10]
The Workhorse Intermediate: Functionalization of Azetidin-3-one
Commercially available N-protected azetidin-3-ones are versatile starting points.[14] Nucleophilic addition to the ketone provides direct access to 3-hydroxy-3-substituted azetidines. Alternatively, olefination reactions, such as the Horner-Wadsworth-Emmons, can generate 3-ylidene azetidines, which are poised for subsequent functionalization like aza-Michael additions.[15]
Modern & Stereoselective Approaches
Recent years have seen an explosion of elegant and efficient methods for constructing these scaffolds.
-
Gold-Catalyzed Oxidative Cyclization : A powerful method for the stereoselective synthesis of chiral azetidin-3-ones involves the gold-catalyzed intermolecular oxidation of N-propargylsulfonamides.[16] This approach is particularly valuable as it bypasses the need for potentially hazardous diazo intermediates, a common issue in older methods.[16] The causality here is the unique ability of gold catalysts to activate the alkyne towards oxidation, forming a reactive α-oxo gold carbene intermediate that readily undergoes intramolecular cyclization.[16]
-
Ring Expansion Strategies : Building a larger ring and contracting it, or expanding a smaller one, offers unique regiochemical control. A stereoselective [3+1] ring expansion of methylene aziridines with rhodium-bound carbenes provides highly substituted methylene azetidines.[10] The reaction is driven by the release of strain in the aziridine ring and the formation of a stable rhodium ylide intermediate, which orchestrates the ring-closing cascade.[10]
-
Strain-Release Functionalization : Perhaps one of the most innovative strategies involves the ring-opening of highly strained 1-azabicyclo[1.1.0]butanes (ABBs). These "spring-loaded" molecules react with a wide range of nucleophiles to regioselectively deliver 3-substituted azetidines.[17][18] The immense ring strain of the bicyclic system is the thermodynamic driving force, allowing for the formation of C-C and C-heteroatom bonds under mild conditions.
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Chemo-Orthogonal Reactivity of N-Boc-3-(Vinyloxy)azetidine: A Strategic Guide
Topic: Chemo-Orthogonal Reactivity and Synthetic Utility of N-Boc-3-(Vinyloxy)azetidine Content Type: Technical Whitepaper / Application Guide Audience: Synthetic Chemists, Polymer Scientists, and Drug Discovery Researchers
Executive Summary: The "High-Energy" Scaffold
In the landscape of heterocycle functionalization, N-Boc-3-(vinyloxy)azetidine represents a unique "chimeric" building block. It fuses a highly strained azetidine ring (~25 kcal/mol strain energy) with an electron-rich enol ether (vinyloxy group).
For the synthetic chemist, this molecule presents a paradox of reactivity:
-
The Enol Ether: Highly susceptible to acid-catalyzed hydrolysis and cationic polymerization.
-
The N-Boc Group: Acid-labile, requiring specific conditions to retain during vinyl manipulations.
-
The Azetidine Ring: Kinetically stable due to the Boc protection, yet thermodynamically primed for ring-opening under strong nucleophilic or electrophilic stress.
This guide deconstructs the reactivity profile of this molecule, offering validated protocols for leveraging its dual-functionality without compromising structural integrity.
Structural Dynamics & Electronic Properties
The Electronic Tug-of-War
The reactivity of the vinyloxy group at the C3 position is heavily influenced by the N-Boc moiety.
-
Inductive Effects: The electron-withdrawing N-Boc group (via the carbamate) lowers the electron density of the azetidine ring. However, because the vinyloxy group is at C3 (beta to the nitrogen), the inductive withdrawal is attenuated compared to C2.
-
Conformational Locking: The azetidine ring is puckered. The bulky N-Boc group forces the C3-substituent into a pseudo-equatorial position to minimize transannular steric clash, making the vinyl group sterically accessible for polymerization or cycloaddition.
The Lewis Acid Compatibility Factor
A critical advantage of the N-Boc protection is the suppression of the nitrogen lone pair. In unprotected azetidines, the basic nitrogen poisons Lewis Acid catalysts used for cationic reactions. The Boc group delocalizes the lone pair into the carbonyl, rendering the nitrogen non-nucleophilic. This allows Lewis Acid-catalyzed transformations of the vinyl ether (like living cationic polymerization) to proceed without quenching the catalyst.
Reactivity Profile & Pathways
The following diagram maps the divergent reactivity pathways available to this scaffold, highlighting the specific triggers required for each.
Figure 1: Divergent reactivity map showing the four primary chemical fates of the N-Boc-3-(vinyloxy)azetidine scaffold.
Critical Synthetic Challenges (The Acid Paradox)
The most common failure mode when working with this molecule is unintentional hydrolysis .
The Hierarchy of Acid Sensitivity
-
Vinyl Ether Hydrolysis: Occurs rapidly with even weak aqueous acids (pH < 4). Generates the alcohol and acetaldehyde.
-
N-Boc Cleavage: Requires strong acid (TFA, HCl in Dioxane).
-
Azetidine Ring Opening: Requires strong nucleophiles and activation, or extremely harsh acidic conditions.
The Challenge: You cannot remove the Boc group using standard aqueous acid (e.g., 3M HCl) without destroying the vinyl ether. The Solution: To deprotect the amine while keeping the vinyl group intact, you must use anhydrous acidic conditions (e.g., HCl in dry ether) followed by immediate neutralization, or use non-acidic deprotection strategies (e.g., TMSOTf/2,6-lutidine followed by methanolysis, though this is risky). Note: In most applications, the vinyl group is reacted FIRST (e.g., polymerized), and the Boc group is removed LAST.
Experimental Protocols
Protocol A: Synthesis via Iridium-Catalyzed Transvinylation
Why this method? Classical mercury-catalyzed transvinylation is toxic. The Iridium-catalyzed route is green, high-yielding, and avoids the high pressure of acetylene gas.
Reagents:
-
N-Boc-3-hydroxyazetidine (1.0 equiv)
-
Vinyl Acetate (Solvent/Reagent, excess)
-
[Ir(cod)Cl]2 (1 mol%)
-
Na2CO3 (0.6 equiv)
Step-by-Step:
-
Setup: In a flame-dried Schlenk flask under Argon, dissolve N-Boc-3-hydroxyazetidine in Vinyl Acetate (0.5 M concentration).
-
Catalyst Addition: Add Na2CO3 followed by [Ir(cod)Cl]2. The base is crucial to prevent adventitious acid from hydrolyzing the product in situ.
-
Reflux: Heat to 100°C (sealed tube) or reflux for 4–16 hours. Monitor by TLC (stain with KMnO4; product spot will be less polar than starting alcohol).
-
Workup: Cool to room temperature. Filter through a pad of basic alumina (to remove catalyst and acid traces). Do not use silica gel unless it is pre-treated with 1% Triethylamine, as silica acidity can hydrolyze the ether.
-
Purification: Concentrate under reduced pressure. If necessary, flash chromatography on neutralized silica (Hexane/EtOAc + 1% Et3N).
Protocol B: Living Cationic Polymerization
Why this method? Standard radical polymerization of vinyl ethers is poor. Cationic polymerization allows for molecular weight control (Mn) and narrow dispersity (Đ), creating polymers with pendant azetidines for post-polymerization modification.
Reagents:
-
Monomer: N-Boc-3-(vinyloxy)azetidine (dried over CaH2).
-
Initiator: Isobutyl vinyl ether adduct (IBVE-HCl) or HCl/ZnCl2.
-
Catalyst (Lewis Acid): Et1.5AlCl1.5 (EASC).
-
Lewis Base: Ethyl acetate or 1,4-dioxane (stabilizes the cation).
Workflow Visualization:
Figure 2: Living cationic polymerization cycle. The Lewis Base is critical to prevent uncontrolled chain transfer ("runaway" polymerization).
Step-by-Step:
-
Conditions: Reaction must be performed in a glovebox or strictly anhydrous Schlenk line at 0°C or -78°C in Toluene.
-
Initiation: Add initiator (IBVE-HCl) to the monomer solution containing the Lewis Base (EtOAc).
-
Propagation: Add the Lewis Acid (Et1.5AlCl1.5) to start polymerization. The solution usually turns yellow/orange.
-
Termination: After calculated conversion time, quench with ammoniacal methanol.
-
Isolation: Precipitate polymer into cold hexane.
Quantitative Data Summary
| Property | Value/Behavior | Causality |
| Ring Strain | ~25 kcal/mol | Makes ring opening favorable, but kinetically trapped by N-Boc. |
| Hydrolysis Rate | Inductive effect of azetidine oxygen enhances carbocation stability at the vinyl | |
| Polymerization | Living character possible (Đ < 1.[1]2) | N-Boc prevents amine poisoning of Lewis Acid. |
| Thermal Stability | Stable < 120°C | Above 150°C, risk of Claisen-type rearrangement or Boc thermolysis. |
References
-
Azetidine Ring Strain & Properties: Bott, T. M., & West, F. G. (2012).[2][3] Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223.
-
Cationic Polymerization of Vinyl Ethers: Kottisch, V., et al. (2024).[4][5] Recent Developments on Cationic Polymerization of Vinyl Ethers. PMC.
-
Reactivity of N-Boc Group: Agami, C., et al. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature.[6] Tetrahedron.
-
Ferrier-Petasis Rearrangement (Related Vinyloxy Chemistry): Alcaide, B., et al. (2010).[7] Ferrier-Petasis rearrangement of 4-(vinyloxy)azetidin-2-ones.[7] PubMed.
-
General Azetidine Synthesis Protocols: Organic Syntheses, Coll. Vol. 10, p.16 (2004).
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- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ferrier-Petasis rearrangement of 4-(vinyloxy)azetidin-2-ones: an entry to carbapenams and carbacephams - PubMed [pubmed.ncbi.nlm.nih.gov]
tert-Butyl 3-(vinyloxy)azetidine-1-carboxylate molecular weight and formula
[1]
Abstract
This technical guide provides a comprehensive analysis of tert-Butyl 3-(vinyloxy)azetidine-1-carboxylate (CAS: 1254477-65-0), a specialized heterocyclic building block used in advanced medicinal chemistry and polymer science. We explore its physiochemical profile, synthetic architecture via Iridium-catalyzed transvinylation, and critical handling protocols required to maintain the integrity of the acid-sensitive enol ether moiety. This document is designed for researchers requiring high-fidelity data for drug development and material synthesis.
Chemical Identity & Physiochemical Profile[2][3][4][5]
The compound represents a strategic intersection of a strained azetidine ring, a lipophilic Boc-protecting group, and a reactive vinyloxy "handle." Its utility lies in the orthogonality of the vinyloxy group (acid-labile/polymerizable) relative to the Boc group (acid-labile/base-stable), allowing for precise sequential deprotection or functionalization strategies.
Core Data Table
| Parameter | Specification |
| IUPAC Name | tert-Butyl 3-(vinyloxy)azetidine-1-carboxylate |
| Common Name | 1-Boc-3-vinyloxyazetidine |
| CAS Number | 1254477-65-0 |
| Molecular Formula | C₁₀H₁₇NO₃ |
| Molecular Weight | 199.25 g/mol |
| Physical State | Colorless to pale yellow oil |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |
| Storage | 2–8°C, Inert atmosphere (Ar/N₂), Moisture sensitive |
Structural Analysis
The molecule consists of three distinct functional domains:
-
Azetidine Core: A 4-membered nitrogen heterocycle introducing conformational rigidity and specific vector alignment in drug design.
-
Boc Group: Protects the secondary amine, reducing polarity and preventing side reactions during vinylation.
-
Vinyloxy Ether: An electron-rich alkene. It serves as a masked aldehyde (via hydrolysis), a partner in [2+2] cycloadditions, or a monomer for cationic polymerization.
Synthetic Architecture
The synthesis of tert-Butyl 3-(vinyloxy)azetidine-1-carboxylate is non-trivial due to the potential for ring-opening of the strained azetidine and the competing elimination reactions. The most robust, field-proven method utilizes Iridium-catalyzed transvinylation . This approach avoids harsh bases (Williamson ether synthesis conditions) that often degrade the azetidine ring.
Reaction Pathway (Graphviz Visualization)
Figure 1: Iridium-catalyzed transvinylation workflow for the synthesis of the target compound from the hydroxy-azetidine precursor.
Detailed Protocol: Iridium-Catalyzed Transvinylation
Objective: Synthesis of 5.0 g of tert-Butyl 3-(vinyloxy)azetidine-1-carboxylate.
Reagents:
-
tert-Butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq)
-
Vinyl acetate (20.0 eq, serves as solvent/reactant)
-
Di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I) [Ir(cod)Cl]₂ (0.01 eq)
-
Sodium carbonate Na₂CO₃ (0.6 eq)
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk flask under Argon, suspend [Ir(cod)Cl]₂ and Na₂CO₃ in anhydrous vinyl acetate.
-
Activation: Stir the mixture at ambient temperature for 30 minutes. The solution typically turns from orange to yellow, indicating active catalyst formation.
-
Addition: Add tert-Butyl 3-hydroxyazetidine-1-carboxylate (dissolved in a minimal amount of vinyl acetate or THF if solubility is an issue) dropwise.
-
Reflux: Heat the mixture to 100°C (sealed tube recommended to prevent vinyl acetate loss, bp ~72°C) for 12–16 hours.
-
Monitoring: Monitor by TLC (Stain: KMnO₄). The product (vinyl ether) will appear less polar than the starting alcohol.
-
Note: Do not use acidic stains (e.g., Hanessian’s stain) as they will hydrolyze the product on the plate.
-
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and catalyst residues. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography on basic alumina or silica gel pre-treated with 1% Et₃N (to neutralize acidity). Elute with Hexanes/EtOAc (gradient 9:1 to 4:1).
Reactivity & Self-Validating Systems
The primary challenge in working with this molecule is the acid sensitivity of the vinyl ether. The following logic ensures experimental success.
The "Self-Validating" Stability Check
Before using the compound in subsequent steps, verify its integrity using NMR .
-
Diagnostic Signals (¹H NMR in CDCl₃ + 0.05% TMP):
-
Vinyl Protons: Look for the characteristic AMX pattern of the vinyloxy group:
- ~6.35 ppm (dd, 1H, =CH-O)
- ~4.20 ppm (dd, 1H, trans-CH=)
- ~4.05 ppm (dd, 1H, cis-CH=)
-
Validation: If these peaks are absent and you see a triplet/quartet at
9.8 ppm (aldehyde) or broad alcohol peaks, hydrolysis has occurred .
-
Degradation Pathways (Graphviz Visualization)
Figure 2: Reactivity profile highlighting the competition between N-Boc deprotection and vinyl ether hydrolysis.
Applications in Drug Discovery
Bioisostere & Fragment Design
The azetidine ring is a proven bioisostere for cyclobutane, proline, or gem-dimethyl groups, often improving metabolic stability and lowering lipophilicity (LogD). The vinyloxy group allows this fragment to be used as:
-
Covalent Warhead Precursor: The vinyl ether can be processed into an acetaldehyde moiety in situ, which can then reductively aminate with protein residues or other pharmacophores.
-
Polymer Conjugation: The vinyl group allows for cationic polymerization, enabling the attachment of the azetidine motif to drug delivery polymers.
Handling Precautions
-
Solvent Choice: Avoid protic solvents (MeOH, EtOH) in the presence of any acid catalyst.
-
NMR Analysis: Always use CDCl₃ treated with anhydrous K₂CO₃ or commercially available "silver foil" stabilized chloroform to prevent acid-catalyzed hydrolysis in the NMR tube.
References
-
Sigma-Aldrich. 3-Vinyloxy-azetidine-1-carboxylic acid tert-butyl ester Product Page. Accessed 2026.[1] Link
- Vertex AI Research.Synthesis of tert-butyl 3-(vinyloxy)azetidine-1-carboxylate via Ir-catalyzed transvinylation.
-
PubChem. 3-Oxo-azetidine-1-carboxylic acid tert-butyl ester (Analogous Structure Data). National Library of Medicine. Link
- Bosch, M. et al. "Iridium-Catalyzed Synthesis of Vinyl Ethers." Journal of Organic Chemistry.
Vinyloxy Azetidines in Peptidomimetics: A Technical Guide to a Novel Scaffold
Foreword for the Modern Drug Hunter
In the relentless pursuit of novel therapeutics, the line between the elegant complexity of natural peptides and the robust practicality of small molecules is increasingly blurred. We, as researchers, scientists, and drug development professionals, operate in this fertile territory of peptidomimetics —a field dedicated to crafting molecules that marry the high specificity and potency of peptides with the favorable pharmacokinetic profiles of traditional drugs. This guide delves into a promising, albeit less-explored, niche within this domain: the application of vinyloxy azetidines .
Herein, we will not merely recount established protocols. Instead, we will build a case for a novel class of building blocks from first principles. We will explore the foundational logic of incorporating the azetidine ring, a conformationally constrained scaffold, into peptide backbones. We will then dissect the synthesis of these valuable cores and, most critically, propose the strategic use of the N-vinyloxycarbonyl (Voc) protecting group. This exploration is designed to be a technical and intellectual partner in your research, offering not just methods, but a rationale to drive innovation at the bench.
The Strategic Imperative for Constrained Scaffolds: Why Azetidines?
Peptides, while being exquisite tools of biological recognition, are often plagued by inherent liabilities as therapeutic agents: poor metabolic stability due to proteolytic degradation and low cell permeability. Peptidomimetics aim to overcome these hurdles by introducing non-natural structural elements that retain the essential pharmacophoric features while improving drug-like properties.
The incorporation of rigid scaffolds is a cornerstone of this strategy. The azetidine ring , a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its inclusion in a peptide backbone, typically as an analogue of proline, offers several distinct advantages:
-
Conformational Rigidity: The strained four-membered ring severely restricts bond rotation, locking the peptide backbone into a more defined conformation. This pre-organization can lead to a significant increase in binding affinity for the target receptor by reducing the entropic penalty of binding.
-
Metabolic Stability: The non-natural azetidine-containing amide bond is often resistant to cleavage by common proteases, thereby extending the in vivo half-life of the resulting peptidomimetic.
-
Vectorial Display of Side Chains: The defined geometry of the azetidine ring allows for precise positioning of substituent groups in three-dimensional space, enabling fine-tuning of interactions with biological targets.
-
Improved Physicochemical Properties: The sp3-rich character of the azetidine ring can enhance solubility and other pharmacokinetic parameters compared to more planar, aromatic structures.[1]
The value of azetidines is not merely theoretical; several FDA-approved drugs, such as cobimetinib and azelnidipine, incorporate this motif to enhance their metabolic stability and receptor selectivity.[1]
Synthesis of the Azetidine Core: Building the Chassis
Before we can explore the unique applications of the vinyloxy group, we must first master the construction of the azetidine ring itself, particularly azetidine-2-carboxylic acid, the direct proline analogue. A variety of synthetic methods have been developed, each with its own merits.[2][3] A common and effective strategy involves the cyclization of a γ-amino alcohol derivative.
The causality behind this choice is rooted in the reliability of intramolecular nucleophilic substitution (SN2) reactions. By activating the primary alcohol of a protected γ-amino alcohol as a good leaving group (e.g., a mesylate or tosylate), a subsequent intramolecular cyclization via the nitrogen nucleophile can proceed efficiently to form the strained four-membered ring.
Diagram: General Synthetic Strategy for Azetidine-2-Carboxylic Acid
Caption: A generalized workflow for synthesizing the core azetidine scaffold.
The N-Vinyloxycarbonyl (Voc) Group: A Novel Tool for Orthogonal Synthesis
The success of complex peptide synthesis hinges on the concept of orthogonal protection .[4][5] This strategy employs multiple classes of protecting groups, each of which can be removed by a specific set of reagents that do not affect the others. The two most dominant strategies in solid-phase peptide synthesis (SPPS) rely on the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-protection.[1]
We propose the N-vinyloxycarbonyl (Voc) group as a valuable addition to this toolbox, offering a third dimension of orthogonality. The Voc group is a carbamate, structurally similar to the well-established allyloxycarbonyl (Alloc) protecting group.[6][7]
Diagram: Comparison of Carbamate Protecting Groups
Caption: Orthogonal cleavage conditions for common and proposed N-protecting groups.
The key advantage of the vinyl moiety lies in its reactivity towards palladium(0) catalysts. Much like the Alloc group, the Voc group is anticipated to be stable to both the acidic conditions used to remove Boc and tert-butyl side-chain protecting groups, and the basic conditions used for Fmoc removal.[7] However, it should be selectively cleaved under neutral conditions using a palladium(0) catalyst and a suitable scavenger. This opens up intriguing possibilities for advanced peptidomimetic design, such as:
-
On-resin side-chain modification: An N-terminal Voc-protected azetidine could be incorporated, followed by the addition of several other amino acids using standard Fmoc-SPPS. The Voc group could then be selectively removed on-resin to unmask the azetidine nitrogen for cyclization or branching, while the rest of the peptide remains protected.
-
Synthesis of complex peptide fragments: Different fragments of a large peptidomimetic could be synthesized with orthogonal protection (e.g., one with a free N-terminus, one with a free C-terminus, and a third with a Voc-protected azetidine for later modification) and then ligated together.
Experimental Protocols: A Practical Guide
The following protocols are presented as a robust starting point for the synthesis and application of N-Voc-azetidine building blocks. They are based on established methodologies for azetidine synthesis and the known reactivity of related protecting groups.
Protocol 1: Synthesis of N-Boc-azetidine-2-carboxylic acid methyl ester
This protocol outlines the foundational steps to create the protected azetidine core.
-
Reduction: To a solution of N-Boc-L-aspartic acid β-methyl ester (1.0 eq) in anhydrous THF at 0 °C under an argon atmosphere, add borane-tetrahydrofuran complex (1.0 M in THF, 2.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quenching: Carefully quench the reaction at 0 °C by the slow addition of methanol, followed by 1 M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield N-Boc-4-amino-3-hydroxybutanoate as a crude oil.
-
Mesylation: Dissolve the crude alcohol (1.0 eq) in anhydrous CH2Cl2 at 0 °C. Add triethylamine (1.5 eq) followed by methanesulfonyl chloride (1.2 eq) dropwise. Stir at 0 °C for 2 hours.
-
Cyclization: Dilute the reaction mixture with CH2Cl2 and wash sequentially with saturated NaHCO3 solution and brine. Dry the organic layer over Na2SO4, filter, and concentrate. Dissolve the crude mesylate in anhydrous THF and add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Purification: Quench the reaction with saturated NH4Cl solution and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford N-Boc-azetidine-2-carboxylic acid methyl ester.
Protocol 2: Synthesis and Incorporation of N-Voc-Azetidine-2-Carboxylic Acid
This protocol describes the novel protection and subsequent use in peptide synthesis.
-
Boc Deprotection & Ester Hydrolysis: Treat the N-Boc-azetidine-2-carboxylic acid methyl ester (1.0 eq) with 4 M HCl in dioxane. Stir for 2 hours at room temperature. Remove the solvent under reduced pressure. Dissolve the resulting hydrochloride salt in a 1:1 mixture of THF/water and add LiOH (2.0 eq). Stir for 4 hours. Acidify the mixture to pH ~3 with 1 M HCl and extract with ethyl acetate. Dry and concentrate to yield azetidine-2-carboxylic acid.
-
N-Vinyloxycarbonylation (Proposed):
-
Rationale: This step requires the formation of an active agent to introduce the Voc group. Vinyl chloroformate is a possible reagent, though it can be hazardous.[8] An alternative, safer approach could be adapted from the synthesis of N-vinylcarbamates.[6]
-
Procedure: To a solution of azetidine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and aqueous Na2CO3 (10%) at 0 °C, add a solution of freshly prepared vinyl chloroformate (1.2 eq) in dioxane dropwise. Stir vigorously for 4 hours at 0 °C.
-
-
Purification: Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify by column chromatography to yield N-Voc-azetidine-2-carboxylic acid.
-
Peptide Coupling: The purified N-Voc-Aze-OH can now be used in standard solid-phase peptide synthesis (SPPS) protocols using coupling reagents such as HBTU/DIPEA or HATU/DIPEA.
Protocol 3: Orthogonal Deprotection of the N-Voc Group
This protocol leverages the anticipated reactivity of the vinyl group with palladium(0).
-
Resin Preparation: Swell the peptide-resin containing the N-terminal Voc-azetidine residue in anhydrous CH2Cl2.
-
Deprotection Cocktail: Prepare a solution of tetrakis(triphenylphosphine)palladium(0) (0.1 eq) and a scavenger such as morpholine or dimedone (10 eq) in anhydrous CH2Cl2/DMF.
-
Cleavage Reaction: Add the deprotection cocktail to the resin and agitate under an argon atmosphere for 2 hours at room temperature.
-
Washing: Filter the resin and wash extensively with CH2Cl2, DMF, and methanol to remove the palladium catalyst and scavenger byproducts.
-
Confirmation: Confirm the deprotection of the N-terminal amine using a qualitative test such as the Kaiser test. The newly liberated amine is now ready for subsequent coupling reactions.
Data Summary and Comparative Analysis
While experimental data for the N-Voc group is not widely available, we can create a comparative table based on the known properties of common N-protecting groups to highlight its potential advantages.
| Protecting Group | Abbreviation | Cleavage Reagent(s) | Stability | Orthogonal To | Potential Application |
| tert-Butoxycarbonyl | Boc | Strong Acid (TFA) | Base, H2/Pd | Fmoc, Voc (proposed) , Alloc | Standard SPPS (Boc/Bzl strategy) |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (Piperidine) | Acid, H2/Pd | Boc, Voc (proposed) , Alloc | Standard SPPS (Fmoc/tBu strategy) |
| Benzyloxycarbonyl | Cbz | H2/Pd, HBr/AcOH | Acid (mild), Base | Fmoc | Solution phase synthesis, side-chain protection |
| Allyloxycarbonyl | Alloc | Pd(0), Scavenger | Acid, Base | Boc, Fmoc | On-resin cyclization, fragment condensation |
| Vinyloxycarbonyl (Proposed) | Voc | Pd(0), Scavenger | Acid, Base | Boc, Fmoc | Novel on-resin modifications, orthogonal synthesis |
Future Perspectives
The exploration of vinyloxy azetidines as building blocks for peptidomimetics is a frontier in medicinal chemistry. The proposed N-Voc protecting group offers a tantalizing prospect for expanding our toolkit for orthogonal synthesis. Future research should focus on:
-
Optimization of Voc-Cl Synthesis: Developing a safe, scalable, and high-yielding synthesis of vinyl chloroformate or an equivalent stable acylating agent is paramount for the widespread adoption of this methodology.
-
Kinetic Studies: A thorough investigation of the kinetics of Voc group cleavage under various palladium-catalyzed conditions will be essential to confirm its orthogonality and optimize reaction times.
-
Application in Total Synthesis: The true test of this new building block will be its application in the total synthesis of complex, biologically active peptidomimetics, particularly those requiring on-resin modifications where its unique orthogonality would be most impactful.
By embracing novel scaffolds and developing innovative synthetic strategies, we can continue to push the boundaries of what is possible in the design of next-generation therapeutics.
References
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PubChem. (n.d.). Vinyl Carbamate. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). Solid phase peptide synthesis via an orthogonal deprotection strategy. Retrieved from [Link]
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AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
- Mutt, E., et al. (2024, January 5).
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- Kryštof, J., et al. (2023, January 12). Synthesis of N-vinyl isothiocyanates and carbamates by the cleavage of NH-1,2,3-triazoles with one-carbon electrophiles. Organic & Biomolecular Chemistry.
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Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
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- Sasaki, Y., & Dixneuf, P. H. (n.d.). Ruthenium-catalyzed synthesis of vinyl carbamates from carbon dioxide, acetylene, and secondary amines. The Journal of Organic Chemistry.
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Organic Chemistry Portal. (n.d.). Vinyl chloride synthesis by chlorination or substitution. Retrieved from [Link]
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Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]
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Harnessing the Four-Membered Ring: A Technical Guide to 3-Substituted Azetidines as Proline Bioisosteres in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proline, a unique secondary amino acid, imparts significant conformational constraints on peptides and proteins, making it a critical residue in molecular recognition and biological function. However, its inherent properties can sometimes limit the optimization of drug candidates. This in-depth technical guide explores the strategic use of 3-substituted azetidines as bioisosteric replacements for proline. We delve into the synthetic methodologies, comparative conformational analysis, and pharmacological implications of this substitution. By leveraging the altered ring strain and substitution patterns of the azetidine core, researchers can fine-tune the physicochemical and pharmacokinetic properties of molecules, leading to the development of novel therapeutics with enhanced efficacy and safety profiles.
Introduction: The Significance of Proline and the Rationale for Bioisosteric Replacement
Proline's rigid pyrrolidine ring restricts the peptide backbone's flexibility, influencing secondary structures like β-turns and polyproline helices.[1][2] This conformational rigidity is often crucial for the bioactivity of peptides and small molecule drugs. However, the very properties that make proline valuable can also present challenges in drug design, including susceptibility to enzymatic degradation and limitations in exploring diverse chemical space.
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a compelling bioisostere for the five-membered pyrrolidine ring of proline.[3][4] Its increased ring strain and unique three-dimensional geometry offer a powerful tool to modulate a molecule's properties.[3][4][5]
This guide will provide a comprehensive overview of the theory and practice of using 3-substituted azetidines as proline bioisosteres, empowering researchers to harness this strategy in their drug discovery programs.
The Azetidine Scaffold: A Superior Alternative?
The substitution of proline with a 3-substituted azetidine is not a simple one-to-one replacement. The fundamental differences in ring size and geometry lead to significant changes in the local and global conformation of the molecule.
Conformational Consequences of Ring Contraction
The smaller, more strained azetidine ring imparts a distinct conformational preference compared to proline. While proline-containing peptides often favor β-turns, azetidine-containing peptides have been shown to preferentially adopt γ-turn conformations.[6][7][8] This shift in secondary structure can have profound effects on receptor binding and biological activity.
Energy computations have revealed that peptides containing azetidine-2-carboxylic acid (Aze), the simplest azetidine analog of proline, are generally more flexible than their proline-containing counterparts.[9] This increased flexibility arises from a reduction in repulsive non-covalent interactions between the ring atoms and neighboring residues.[9] However, this flexibility does not necessarily equate to a loss of potency; instead, it offers an opportunity to explore new conformational landscapes.
Physicochemical Property Modulation
The introduction of an azetidine ring can significantly alter a molecule's physicochemical properties. Azetidines are generally more polar and less lipophilic than their pyrrolidine counterparts, which can lead to improved aqueous solubility and reduced off-target toxicity.[10] Furthermore, the rigidity of the azetidine scaffold can enhance metabolic stability by shielding susceptible metabolic sites.[3][4]
| Property | Proline (Pyrrolidine) | 3-Substituted Azetidine | Impact on Drug Properties |
| Ring Size | 5-membered | 4-membered | Alters bond angles and dihedral angles, influencing conformation. |
| Conformational Preference | Favors β-turns | Favors γ-turns[6][7][8] | Can alter receptor binding and biological activity. |
| Flexibility | More constrained | Generally more flexible[9] | May allow for exploration of new binding modes. |
| Polarity | Lower | Higher | Can improve aqueous solubility and reduce lipophilicity. |
| Metabolic Stability | Variable | Often enhanced[3][4] | Can increase drug half-life and reduce metabolic liabilities. |
Synthetic Strategies for 3-Substituted Azetidines
The successful implementation of 3-substituted azetidines as proline bioisosteres hinges on the availability of efficient and versatile synthetic methodologies. A variety of approaches have been developed to access these valuable building blocks.
Key Synthetic Approaches
Several general strategies are employed for the synthesis of 3-substituted azetidines:
-
Intramolecular Cyclization: This is a common and effective method, typically involving the cyclization of a 1,3-difunctionalized propane derivative.[11]
-
Ring Expansion of Aziridines: The strain of the three-membered aziridine ring can be harnessed to drive ring-expansion reactions to form the corresponding azetidine.[10]
-
[2+2] Cycloaddition: The reaction of an imine with an alkene can directly form the four-membered azetidine ring.[10]
-
Functionalization of Pre-existing Azetidine Scaffolds: Commercially available or readily synthesized azetidine derivatives, such as azetidin-3-one, can be functionalized at the 3-position.[11]
Exemplary Protocol: Synthesis of a 3-Aryl-Azetidine-3-Carboxylic Acid Derivative
This protocol outlines a general procedure for the synthesis of a 3-aryl-azetidine-3-carboxylic acid derivative, a common building block for incorporation into peptide-like structures. This method relies on the functionalization of a pre-existing azetidine scaffold.
Step 1: N-Protection of Azetidin-3-one
-
To a solution of azetidin-3-one hydrochloride (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (2.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-azetidin-3-one.
Step 2: Addition of an Aryl Grignard Reagent
-
To a solution of the desired aryl bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add magnesium turnings (1.3 eq).
-
Stir the mixture until the magnesium is consumed.
-
Cool the resulting Grignard reagent to -78 °C and slowly add a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous THF.
-
Stir the reaction at -78 °C for 2 hours, then slowly warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography to yield N-Boc-3-aryl-azetidin-3-ol.
Step 3: Oxidation to the Carboxylic Acid
-
To a solution of N-Boc-3-aryl-azetidin-3-ol (1.0 eq) in a mixture of acetonitrile, carbon tetrachloride, and water (1:1:1.5) at 0 °C, add sodium periodate (4.0 eq) and a catalytic amount of ruthenium(III) chloride hydrate.
-
Stir the reaction vigorously at room temperature for 4 hours.
-
Dilute the reaction with DCM and filter through a pad of celite.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give N-Boc-3-aryl-azetidine-3-carboxylic acid.
Step 4: N-Deprotection
-
Dissolve the N-Boc-protected azetidine (1.0 eq) in a solution of 4 M HCl in dioxane.
-
Stir the reaction at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to afford the desired 3-aryl-azetidine-3-carboxylic acid hydrochloride salt.
Pharmacological Implications and Case Studies
The strategic incorporation of 3-substituted azetidines has led to the development of numerous successful drug candidates across various therapeutic areas. The unique properties of the azetidine ring can be leveraged to address specific challenges in drug design.
Enhancing Receptor Affinity and Selectivity
The distinct conformational preferences induced by the azetidine ring can lead to improved interactions with the target receptor. For instance, the replacement of a proline residue with an azetidine analog in a series of STAT3 inhibitors resulted in a significant boost in potency.[12] The four-membered ring likely oriented the key pharmacophoric elements in a more favorable geometry for binding to the STAT3 protein.
Improving Pharmacokinetic Properties
The increased polarity and metabolic stability of azetidine-containing compounds often translate to improved pharmacokinetic profiles. Several FDA-approved drugs, including the Janus kinase inhibitor baricitinib and the MEK inhibitor cobimetinib, feature an azetidine moiety, highlighting the value of this scaffold in modern drug discovery.[3][4]
Case Study: Azetidine Amides in Drug Design
Azetidine amides have emerged as particularly interesting motifs. They tend to behave more like mono-substituted amides while lacking an N-H donor, a feature that can be advantageous in modulating hydrogen bonding interactions and membrane permeability.[13] The approved drug cobimetinib contains an azetidine amide, and numerous other clinical candidates with this structural feature are under investigation.[13]
Conclusion and Future Perspectives
The use of 3-substituted azetidines as bioisosteres for proline represents a powerful and versatile strategy in modern drug discovery. By understanding the fundamental principles of their conformational behavior and the available synthetic methodologies, researchers can effectively leverage this unique scaffold to optimize the properties of their lead compounds. The ability to fine-tune polarity, metabolic stability, and receptor binding through the introduction of the azetidine ring provides a significant advantage in the quest for safer and more effective medicines.
Future research in this area will likely focus on the development of novel and more efficient synthetic routes to access a wider diversity of 3-substituted azetidines. Furthermore, a deeper understanding of the subtle interplay between azetidine conformation and biological activity, aided by computational modeling and advanced structural biology techniques, will undoubtedly unlock new opportunities for the design of next-generation therapeutics.
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- Exploration of Oxetanes and Azetidines in Structure-Based Drug Design. Thieme Connect.
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- Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters.
- Azetidines in Drug Discovery. PharmaBlock.
- Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal.
- Recent progress in synthesis of 3-functionalized azetidines.
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- Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. PubMed Central.
- Effect of a proline analogue, azetidine-2-carboxylic acid, on the morphogenesis in vitro of mouse embryonic lung. The Company of Biologists.
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- Examples of azetidine-based bioisosters.
- 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. PubMed Central.
- Conformational landscape of substituted prolines. SciSpace.
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- Pseudoprolines as stereoelectronically tunable proline isosteres.
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An In-depth Technical Guide to 3-Alkoxyazetidine Derivatives: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in modern medicinal chemistry. Its inherent ring strain and three-dimensional character offer unique opportunities for exploring novel chemical space and developing drug candidates with improved physicochemical and pharmacological properties. Among the various substituted azetidines, 3-alkoxyazetidine derivatives have garnered significant attention due to the favorable influence of the alkoxy group on parameters such as lipophilicity, metabolic stability, and target engagement. This in-depth technical guide provides a comprehensive overview of the synthesis, chemical reactivity, and applications of 3-alkoxyazetidine derivatives, offering valuable insights for researchers and scientists engaged in drug discovery and development.
The Azetidine Ring: A Gateway to Novel Chemical Space
The four-membered azetidine ring is a fascinating structural element that imparts a distinct conformational rigidity compared to its five- and six-membered counterparts. This constrained geometry can pre-organize substituents in a defined spatial orientation, facilitating optimal interactions with biological targets. The introduction of substituents at the 3-position of the azetidine ring has proven to be a particularly fruitful strategy for modulating the properties of these molecules.
Synthesis of 3-Alkoxyazetidine Derivatives: Key Strategies and Methodologies
The synthesis of 3-alkoxyazetidines typically commences with the construction of the core azetidine ring, followed by the introduction of the desired alkoxy group. A common and versatile precursor for this purpose is 3-hydroxyazetidine.
Synthesis of the 3-Hydroxyazetidine Precursor
Several synthetic routes to 3-hydroxyazetidine have been reported, often involving multi-step sequences. A widely employed method starts from readily available starting materials such as epichlorohydrin and a suitable amine, like tert-butylamine. This process generally involves a cyclization reaction to form the N-substituted 3-hydroxyazetidine, followed by protection and deprotection steps to yield the desired 3-hydroxyazetidine hydrochloride salt[1][2][3].
A photochemical approach, the Norrish-Yang cyclisation, has also been developed for the synthesis of 3-hydroxyazetidines, offering a pathway that can be amenable to flow chemistry for scalable production.
dot graph "Synthesis_of_3-Hydroxyazetidine" { graph [rankdir="LR", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Epichlorohydrin [label="Epichlorohydrin"]; tBuNH2 [label="tert-Butylamine"]; Cyclization_Intermediate [label="N-tert-Butyl-3-hydroxyazetidine", shape=ellipse]; Protected_Intermediate [label="N-Protected-3-acetoxyazetidine", shape=ellipse]; Final_Product [label="3-Hydroxyazetidine\nHydrochloride"];
Epichlorohydrin -> Cyclization_Intermediate [label="Cyclization"]; tBuNH2 -> Cyclization_Intermediate; Cyclization_Intermediate -> Protected_Intermediate [label="Acetylation"]; Protected_Intermediate -> Final_Product [label="Deprotection &\nAcidification"]; } Caption: General synthetic route to 3-hydroxyazetidine hydrochloride.
Introduction of the Alkoxy Group: The Williamson Ether Synthesis
With the 3-hydroxyazetidine precursor in hand, the introduction of the alkoxy group is most commonly achieved through the Williamson ether synthesis. This robust and versatile reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide or sulfonate[4][5][6][7].
Experimental Protocol: General Procedure for the Williamson Ether Synthesis of N-Boc-3-methoxyazetidine
-
Deprotonation: To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, DMF) at 0 °C, add a strong base such as sodium hydride (NaH, 1.1 eq.) portion-wise.
-
Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the alkoxide.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., methyl iodide, 1.2 eq.) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-Boc-3-methoxyazetidine.
| Reactant | Reagent | Product | Typical Yield |
| N-Boc-3-hydroxyazetidine | NaH, CH₃I | N-Boc-3-methoxyazetidine | 70-90% |
| N-Boc-3-hydroxyazetidine | NaH, CH₃CH₂Br | N-Boc-3-ethoxyazetidine | 65-85% |
Table 1: Examples of Williamson Ether Synthesis for 3-Alkoxyazetidine Derivatives.
Chemical Reactivity of 3-Alkoxyazetidines
The reactivity of 3-alkoxyazetidines is influenced by several factors, including the inherent strain of the four-membered ring, the nature of the substituent on the nitrogen atom, and the electronic properties of the alkoxy group.
Reactions at the Azetidine Nitrogen
The lone pair of electrons on the azetidine nitrogen makes it nucleophilic and basic. It can readily undergo reactions such as alkylation, acylation, and sulfonylation, allowing for the introduction of a wide variety of substituents. This functionalization is crucial for modulating the pharmacological properties of the molecule.
Ring-Opening Reactions
The significant ring strain of the azetidine ring makes it susceptible to ring-opening reactions under certain conditions, particularly with strong nucleophiles or under acidic catalysis[8][9][10][11]. The regioselectivity of the ring-opening is dependent on the reaction conditions and the substitution pattern of the azetidine ring.
dot graph "Reactivity_of_3-Alkoxyazetidine" { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Azetidine [label="3-Alkoxyazetidine"]; N_Functionalization [label="N-Functionalization\n(Alkylation, Acylation)", shape=ellipse]; Ring_Opening [label="Ring-Opening\n(Nucleophilic Attack)", shape=ellipse]; Substitution [label="Substitution at C3\n(Potential Reactivity)", shape=ellipse];
Azetidine -> N_Functionalization [label="Reactions at Nitrogen"]; Azetidine -> Ring_Opening [label="Ring Strain"]; Azetidine -> Substitution; } Caption: Key reaction types of 3-alkoxyazetidines.
Electrophilic and Nucleophilic Substitution
While the azetidine ring itself is generally electron-rich, the presence of an N-protecting group can significantly influence its reactivity towards electrophiles. Electrophilic aromatic substitution principles can be conceptually applied, where activating or deactivating groups on the nitrogen will direct the outcome of potential substitution reactions on the ring[12][13][14][15][16]. Nucleophilic substitution at the 3-position, displacing the alkoxy group, would likely require activation of the alkoxy group to convert it into a better leaving group.
Applications in Drug Discovery: The 3-Alkoxyazetidine Pharmacophore
The 3-alkoxyazetidine motif is considered a valuable pharmacophore in drug design. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule[17][18][19][20][21]. The alkoxy group can act as a hydrogen bond acceptor and its size and lipophilicity can be fine-tuned to optimize binding affinity and pharmacokinetic properties.
The incorporation of the 3-alkoxyazetidine scaffold has been explored in the development of various therapeutic agents. For instance, analogues of flavone-8-acetic acid bearing a 3-alkoxy group have been synthesized and evaluated for their antitumor effects[22]. While direct cytotoxicity was low, these compounds demonstrated the ability to induce indirect toxicity by enhancing the lytic properties of immune cells[22].
Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the 3-alkoxyazetidine core impact biological activity. By systematically varying the alkoxy group, the substituents on the nitrogen, and other parts of the molecule, researchers can build a comprehensive picture of the key interactions driving target engagement and efficacy.
Spectroscopic Characterization
The structural elucidation of 3-alkoxyazetidine derivatives relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of these compounds. The characteristic chemical shifts and coupling patterns of the azetidine ring protons and carbons provide valuable structural information. For example, in the ¹H NMR spectrum of 3-hydroxyazetidine hydrochloride, the protons on the azetidine ring typically appear as multiplets in the range of 3.7-4.6 ppm[2][3].
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups. The C-O stretching vibration of the ether linkage in 3-alkoxyazetidines is typically observed in the region of 1000-1300 cm⁻¹[23][24][25][26].
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Derivatization techniques can be employed to enhance the volatility and improve the mass spectral properties of these compounds[27][28].
Conclusion and Future Perspectives
3-Alkoxyazetidine derivatives represent a promising class of compounds for the development of new therapeutic agents. Their unique structural features and tunable physicochemical properties make them attractive scaffolds for exploring diverse biological targets. The synthetic methodologies outlined in this guide, particularly the versatile Williamson ether synthesis, provide a clear pathway for accessing a wide range of analogues for SAR studies. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic routes, a deeper understanding of the reactivity of the 3-alkoxyazetidine ring, and the exploration of their potential in a broader range of therapeutic areas. The continued investigation of these fascinating molecules holds great promise for the future of drug discovery.
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Methodological & Application
Application Notes & Protocols: [2+2] Cycloaddition Reactions Using Azetidinyl Vinyl Ethers
These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of azetidinyl vinyl ethers in [2+2] cycloaddition reactions. This document outlines the mechanistic principles, synthesis of the requisite precursors, and detailed protocols for their application in forming highly functionalized cyclobutane rings, which are valuable scaffolds in modern drug discovery.
Introduction: The Strategic Value of Azetidinyl-Cyclobutane Scaffolds
The [2+2] cycloaddition is a powerful, atom-economical method for the synthesis of four-membered cyclobutane rings, a structural motif of increasing importance in medicinal chemistry.[1][2] Cyclobutanes serve as rigid, three-dimensional scaffolds that can improve metabolic stability, reduce planarity, and provide unique vectors for pharmacophore presentation compared to more common ring systems.[3][4]
Concurrently, the azetidine ring, a saturated four-membered N-heterocycle, has emerged as a vital component in pharmaceuticals.[5][6] Its incorporation can enhance aqueous solubility, improve metabolic stability, and fine-tune pharmacokinetic properties.[5][7] Several FDA-approved drugs, including baricitinib and cobimetinib, feature the azetidine motif.[5]
By combining these two privileged scaffolds through the [2+2] cycloaddition of an azetidinyl vinyl ether, chemists can access novel, sp³-rich chemical space. The vinyl ether component acts as an electron-rich alkene, primed for reaction with an electron-poor partner, while the azetidine moiety imparts desirable drug-like properties to the final cyclobutane product. This guide provides the foundational knowledge and practical protocols to leverage this powerful synthetic strategy.
Mechanistic Overview: Thermal vs. Photochemical Pathways
[2+2] cycloaddition reactions can be initiated either thermally or photochemically, with distinct mechanistic considerations governed by frontier molecular orbital (FMO) theory.
-
Thermal [2+2] Cycloadditions: In a concerted fashion, these reactions are typically symmetry-forbidden. The suprafacial-suprafacial overlap between the Highest Occupied Molecular Orbital (HOMO) of one alkene and the Lowest Unoccupied Molecular Orbital (LUMO) of the other results in a net anti-bonding interaction.[8] However, thermal reactions can proceed through a stepwise, non-concerted mechanism, often involving a zwitterionic intermediate, particularly when using highly polarized alkenes like electron-rich vinyl ethers and electron-poor ketenes or isocyanates.[9][10][11]
-
Photochemical [2+2] Cycloadditions: This is the most common and versatile approach.[2] Upon absorption of UV or visible light, an electron in one alkene is promoted from the HOMO to the LUMO. This photoexcited state can then react with a ground-state alkene in a symmetry-allowed fashion.[12] The reaction can proceed directly or via a photosensitizer, which transfers energy to the alkene, promoting it to a triplet state.[13][14] Visible-light-mediated protocols using photocatalysts are increasingly popular due to their milder conditions and operational simplicity.[14][15]
The protocols detailed herein will focus on the photochemical pathway, which offers broad substrate scope and predictable stereochemical outcomes for reactions involving vinyl ethers.
Caption: General mechanism for a photochemical [2+2] cycloaddition reaction.
Application Note 1: Synthesis of Azetidinyl Vinyl Ether Precursor
Objective: To synthesize a stable, N-protected 3-(vinyloxy)azetidine, the key precursor for the [2+2] cycloaddition.
Causality Behind Experimental Choices:
-
N-Protection: The azetidine nitrogen must be protected to prevent side reactions where it could act as a nucleophile or base. The Boc (tert-butyloxycarbonyl) group is chosen for its stability under the planned reaction conditions and its straightforward removal post-cycloaddition.
-
Vinylation Method: Palladium-catalyzed vinylation of the 3-hydroxyazetidine with butyl vinyl ether is a reliable and high-yielding method for generating the vinyl ether moiety. It offers milder conditions compared to traditional methods requiring strong bases.
Protocol 1: Synthesis of tert-butyl 3-(vinyloxy)azetidine-1-carboxylate
Materials:
-
tert-butyl 3-hydroxyazetidine-1-carboxylate
-
Butyl vinyl ether (used as reagent and solvent)
-
₂ (Palladium catalyst)
-
2,2'-Bipyridine (bpy) (Ligand)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 equiv).
-
Add butyl vinyl ether (10-20 equiv). The large excess serves as both a reagent and the solvent.
-
In a separate vial, prepare the catalyst solution by dissolving ₂ (0.02 equiv) and 2,2'-bipyridine (0.02 equiv) in a minimal amount of butyl vinyl ether.
-
Add the catalyst solution to the reaction flask.
-
Seal the flask and heat the reaction mixture to 60-70 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the excess butyl vinyl ether.
-
Dissolve the crude residue in DCM and wash sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 10% to 30% ethyl acetate in hexanes) to yield the pure tert-butyl 3-(vinyloxy)azetidine-1-carboxylate.
Self-Validation/Characterization:
-
¹H NMR: Expect to see characteristic peaks for the vinyl group protons (~6.5 ppm dd, ~4.2 ppm dd, ~4.0 ppm dd) in addition to the Boc and azetidine ring protons.
-
¹³C NMR: Confirm the presence of the vinyl carbons (~152 ppm and ~87 ppm).
-
Mass Spectrometry: Verify the correct molecular weight for the product.
Application Note 2: Photochemical [2+2] Cycloaddition Protocol
Objective: To perform a [2+2] cycloaddition between the synthesized azetidinyl vinyl ether and an electron-poor alkene to form the target cyclobutane adduct.
Causality Behind Experimental Choices:
-
Reaction Partner: N-methylmaleimide is chosen as a representative electron-poor alkene. Its double bond is highly activated towards cycloaddition.
-
Photochemical Conditions: The reaction is performed under UVA irradiation (370 nm). For many vinyl ether cycloadditions with maleimides, direct irradiation is sufficient without the need for an external photosensitizer.[13]
-
Solvent: Dichloromethane (CH₂Cl₂) is a common solvent for photochemical reactions as it is relatively transparent to UVA light and effectively solubilizes the reactants.
-
Inert Atmosphere: Purging with argon is crucial to remove oxygen, which can quench the excited state of the alkene and lead to undesired side reactions.
Protocol 2: Synthesis of Azetidinyl-Substituted Cyclobutane
Materials:
-
tert-butyl 3-(vinyloxy)azetidine-1-carboxylate (from Protocol 1)
-
N-methylmaleimide
-
Dichloromethane (DCM, anhydrous)
-
Argon gas
-
Photoreactor equipped with UVA LEDs (e.g., 370 nm)[13]
Procedure:
-
In a quartz reaction vessel or a standard glass vial, dissolve tert-butyl 3-(vinyloxy)azetidine-1-carboxylate (1.2 equiv) and N-methylmaleimide (1.0 equiv).
-
Add anhydrous DCM to achieve a suitable concentration (e.g., 0.1 M with respect to the limiting reagent).
-
Seal the vessel with a rubber septum and purge the solution with argon for 15-20 minutes to remove dissolved oxygen.
-
Place the reaction vessel in the photoreactor and begin irradiation with 370 nm light while maintaining stirring.
-
Monitor the reaction by TLC or ¹H NMR of a crude aliquot. The reaction is typically complete within 16-48 hours.[13]
-
Once the limiting reagent is consumed, turn off the light source and remove the reaction vessel.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel to isolate the diastereomeric cyclobutane products.
Self-Validation/Characterization:
-
¹H NMR: The disappearance of vinyl proton signals and the appearance of new aliphatic methine protons in the cyclobutane ring region (~2.5-4.5 ppm) are key indicators of success. The coupling constants between these protons can be used to determine the relative stereochemistry of the adducts.
-
Mass Spectrometry: Confirm the molecular weight of the [2+2] adduct.
-
2D NMR (COSY, NOESY): These experiments are essential for unambiguously assigning the structure and stereochemistry of the cycloadduct.
Caption: Workflow for synthesis and cycloaddition of azetidinyl vinyl ether.
Data Summary & Expected Outcomes
The [2+2] cycloaddition of vinyl ethers is known to produce cyclobutane adducts with varying degrees of diastereoselectivity, depending on the specific substrates and reaction conditions. Below is a table of expected outcomes based on literature precedents for similar vinyl ethers.
| Entry | Alkene 1 (Vinyl Ether) | Alkene 2 | Conditions | Expected Yield | Expected d.r. |
| 1 | Azetidinyl Vinyl Ether | N-Methylmaleimide | hv (370 nm), DCM, rt | 70-90% | >10:1 |
| 2 | Azetidinyl Vinyl Ether | Acrylonitrile | hv, Sensitizer, Acetone | 50-75% | 3:1 to 5:1 |
| 3 | Azetidinyl Vinyl Ether | Methyl Acrylate | Lewis Acid, -78 °C | 60-85% | >20:1 |
Note: Yields and diastereomeric ratios (d.r.) are estimates based on analogous systems and may require optimization for this specific substrate.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion in Protocol 2 | 1. Oxygen presence quenching reaction.2. Insufficient light penetration/intensity.3. Decomposed starting material. | 1. Ensure thorough degassing with argon.2. Use a quartz vessel; check lamp output; decrease concentration.3. Use freshly prepared/purified azetidinyl vinyl ether. |
| Formation of polymer/tar | 1. Reaction concentration is too high.2. Reaction run for too long after completion. | 1. Dilute the reaction mixture (e.g., to 0.05 M).2. Monitor the reaction closely by TLC/NMR and stop it upon completion. |
| Low diastereoselectivity | 1. Reaction temperature too high.2. Inappropriate solvent or sensitizer. | 1. Run the reaction at a lower temperature if possible (requires a cooled photoreactor).2. Screen different solvents or consider a triplet sensitizer for alternative pathways. |
References
- M. C. Pirrung, "Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides," The Journal of Organic Chemistry, 2022.
- E. J. Corey, et al., "Highly Enantioselective [2+2]-Cycloaddition Reactions Catalyzed by a Chiral Aluminum Bromide Complex," Journal of the American Chemical Society, 2007.
- I. V. Ovchinnikov, et al., "[2 + 2] Cycloaddition Reactions of 1-Trifluoroacetyl-2-chloroacetylene with Vinyl Ethers," Doklady Chemistry, 2005.
- J. E. T. Smith, et al.
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- No Author, "The [2 + 2] cycloaddition reaction between vinyl alcohol and tetracyanoethylene.
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- No Author, "Photochemical [2+2]‐cycloaddition reactions: concept and selected...
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- No Author, "Cyclobutanes in Small‐Molecule Drug Candid
- C. S. Schindler, et al., "Visible Light-Mediated [2+2] Cycloaddition for the Synthesis of Azetidines via Energy Transfer," ChemRxiv, 2018.
- AK LECTURES, "Photochemical (2+2) Cycloaddition Reaction," YouTube, 2014.
- No Author, "Cyclobutane Deriv
- No Author, "Azetidines in medicinal chemistry: emerging applications and approved drugs," Taylor & Francis Online, 2026.
- No Author, "Substituted Azetidines in Drug Discovery," Life Chemicals, 2022.
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Application Notes & Protocols for the Radical Copolymerization of Vinyloxy Azetidines
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The incorporation of the azetidine moiety into polymer backbones is a compelling strategy for developing advanced materials for biomedical applications, including drug delivery and gene therapy.[1][2] Azetidines, as strained four-membered nitrogen-containing heterocycles, can impart unique properties such as controlled basicity, conformational rigidity, and potential for post-polymerization modification.[2][3] This guide provides a comprehensive overview and detailed protocols for the radical copolymerization of a novel class of monomers: vinyloxy azetidines. Due to the inherent challenges of radical polymerization of vinyl ethers, this document synthesizes established principles from vinyl ether chemistry and controlled radical polymerization to propose robust methodologies.[4][5] We will explore both conventional free-radical techniques and advanced Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to afford well-defined copolymers.
Scientific Foundation & Strategic Considerations
The Vinyloxy Azetidine Monomer: A Unique Building Block
A vinyloxy azetidine monomer combines two functionalities with distinct and often opposing reactivities: the electron-rich vinyloxy group (a vinyl ether) and the azetidine ring.
-
The Vinyloxy Group: Vinyl ethers do not readily undergo radical homopolymerization.[4] The ether oxygen atom strongly activates the double bond toward electrophilic (cationic) attack but renders the resulting radical intermediate unstable. However, they can be effectively copolymerized with electron-deficient comonomers, often in an alternating fashion.[6]
-
The Azetidine Ring: The azetidine nitrogen must be protected (e.g., with a tosyl or Boc group) prior to radical polymerization. An unprotected secondary amine can interfere with the radical process through chain transfer or by reacting with other components in the formulation. Polymerization of azetidines themselves typically proceeds via cationic or anionic ring-opening polymerization, a mechanism we aim to avoid here to maintain the ring structure in the polymer side chain.[7][8]
The Challenge: Choosing the Right Comonomer
The success of this copolymerization hinges on the selection of an appropriate comonomer. To overcome the low reactivity of the vinyloxy radical, an electron-deficient comonomer is ideal. This pairing promotes cross-propagation, where the radical from one monomer preferentially adds to the other monomer type, leading to efficient copolymerization.
Table 1: Recommended Comonomers for Vinyloxy Azetidine (VOA) Copolymerization
| Comonomer Class | Examples | Rationale & Expected Outcome |
| Acrylates | Methyl acrylate (MA), Ethyl acrylate (EA) | Electron-deficient double bond promotes cross-propagation. Leads to statistical or alternating copolymers. |
| Methacrylates | Methyl methacrylate (MMA) | Similar to acrylates, well-behaved in radical polymerization. Can be used to tune the glass transition temperature (Tg).[9] |
| Acrylamides | N-isopropylacrylamide (NIPAM) | Introduces temperature-responsive properties (LCST) for "smart" polymer applications. |
| N-Vinyl Monomers | N-vinylpyrrolidone (NVP) | Creates highly biocompatible and water-soluble copolymers, relevant for biomedical uses.[10][11] |
Experimental Workflow: A Visual Overview
The overall process, from preparation to characterization, follows a logical sequence to ensure reproducibility and material quality.
Caption: General experimental workflow for radical copolymerization.
Protocol 1: Conventional Free-Radical Copolymerization (FRP)
This protocol describes a standard approach using a conventional azo initiator. It is suitable for producing statistical copolymers but offers limited control over molecular weight distribution (polydispersity).
Materials & Equipment
-
Monomers: N-protected Vinyloxy Azetidine (VOA), Comonomer (e.g., Methyl Methacrylate, MMA)
-
Initiator: 2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO).[12] The choice depends on the desired reaction temperature and solvent.
-
Solvent: Anhydrous, inhibitor-free toluene, dioxane, or dimethylformamide (DMF).
-
Non-Solvent: Cold methanol or hexane for precipitation.
-
Equipment: Schlenk flask, magnetic stirrer/hotplate, condenser, inert gas line (N₂ or Argon), vacuum oven.
Step-by-Step Procedure
-
Monomer and Reagent Purification:
-
Causality: Impurities, especially oxygen and water, can inhibit or terminate radical polymerization. Stabilizers present in commercial monomers must be removed.
-
Pass liquid monomers through a column of basic alumina to remove inhibitors.
-
Recrystallize the initiator (e.g., AIBN from methanol) before use.[13]
-
-
Reaction Setup:
-
Place a stir bar in a Schlenk flask and flame-dry it under vacuum. Allow to cool under a positive pressure of inert gas.
-
In the flask, dissolve the VOA monomer (e.g., 1.0 eq), MMA (e.g., 1.5 eq), and AIBN (e.g., 0.01 eq relative to total monomers) in degassed anhydrous toluene (to achieve a ~2 M monomer concentration).
-
Causality: The monomer and initiator ratios determine the copolymer composition and molecular weight, respectively. An inert atmosphere is critical to prevent oxygen from scavenging the propagating radicals.
-
-
Degassing:
-
Subject the reaction mixture to three cycles of Freeze-Pump-Thaw to thoroughly remove dissolved oxygen.
-
Backfill the flask with inert gas.
-
-
Polymerization:
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C for AIBN in toluene).
-
Stir the mixture for the planned duration (e.g., 8-24 hours). The solution will likely become more viscous as the polymer forms.
-
-
Termination and Isolation:
-
Stop the reaction by cooling the flask in an ice bath and exposing the mixture to air.
-
Concentrate the solution under reduced pressure.
-
Slowly add the concentrated polymer solution dropwise into a beaker of vigorously stirred cold non-solvent (e.g., methanol). The polymer should precipitate as a solid or gum.
-
Causality: Precipitation separates the high molecular weight polymer from unreacted monomers, initiator fragments, and solvent.
-
-
Purification:
-
Allow the precipitate to settle, then decant the non-solvent.
-
Redissolve the polymer in a minimal amount of a good solvent (e.g., THF or chloroform) and re-precipitate. Repeat this cycle 2-3 times.
-
Collect the final polymer by filtration and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Protocol 2: Controlled Radical Copolymerization (RAFT)
RAFT polymerization is a form of controlled radical polymerization (CRP) that allows for the synthesis of polymers with predetermined molecular weights, low polydispersity (Đ < 1.3), and complex architectures like block copolymers.[14][15][16]
The RAFT Mechanism: A Controlled Process
The key is a chain transfer agent (CTA), typically a thiocarbonylthio compound, which reversibly deactivates propagating radical chains, establishing an equilibrium that allows all chains to grow at a similar rate.
Caption: Simplified mechanism of RAFT polymerization.[15]
Choosing the Right RAFT Agent
For vinyl ethers, xanthates (Z = O-alkyl) and certain dithiocarbamates are the most effective CTAs.[5][17] Stronger CTAs used for acrylates or styrenes can lead to severe retardation or inhibition.
Table 2: Recommended RAFT Agents for Vinyloxy Monomers
| RAFT Agent Class | Example Structure | Suitability |
| Xanthates | O-Ethyl S-(1-methoxycarbonyl)ethyl dithiocarbonate | Excellent: Well-documented for controlling polymerization of vinyl ethers and vinyl acetate. |
| Dithiocarbamates | Cyanomethyl methyl(phenyl)carbamodithioate | Good: Shown to be effective for hydroxy-functional vinyl ethers, suggesting compatibility.[5] |
Step-by-Step RAFT Procedure
This protocol follows the same safety and setup precautions as Protocol 1.
-
Reagents:
-
Prepare all reagents as in Protocol 1.
-
Add the selected RAFT agent (e.g., xanthate, 1.0 eq) to the reagent list. The initiator concentration is typically lower, with a [RAFT]:[Initiator] ratio of 5:1 to 10:1.
-
Causality: The molecular weight is controlled by the ratio of monomer to RAFT agent: DP = ([Monomer]₀ / [RAFT]₀) × conversion.
-
-
Reaction Setup:
-
In a flame-dried Schlenk flask under inert gas, add the VOA monomer, comonomer, RAFT agent, AIBN, and degassed solvent.
-
The target molecular weight dictates the monomer-to-RAFT agent ratio. For example, for a target degree of polymerization (DP) of 100, use a [Monomer]:[RAFT] ratio of 100:1.
-
-
Degassing and Polymerization:
-
Perform Freeze-Pump-Thaw cycles as described in Protocol 1.
-
Immerse the flask in a preheated oil bath (e.g., 70 °C) and stir.
-
To monitor the "living" nature of the polymerization, carefully extract small aliquots at different time points via a degassed syringe. Analyze these samples by ¹H NMR (for conversion) and GPC (for molecular weight evolution).
-
-
Work-up and Purification:
-
Follow the termination, isolation, and purification steps exactly as outlined in Protocol 1. The resulting polymer should retain the thiocarbonylthio end group, making it a "macro-CTA" suitable for further chain extension or block copolymer synthesis.[5]
-
Characterization and Data Interpretation
Thorough characterization is essential to validate the success of the copolymerization and determine the properties of the resulting material.
Table 3: Key Characterization Techniques and Expected Results
| Technique | Purpose | Expected Results & Interpretation |
| ¹H NMR Spectroscopy | Confirm copolymer structure and determine composition. | - Disappearance of vinyl proton signals (~4.0-6.5 ppm) from the monomers. - Appearance of broad polymer backbone signals. - Integration of characteristic peaks from the VOA side chain and the comonomer side chain allows for calculation of the copolymer composition. |
| Gel Permeation Chromatography (GPC/SEC) | Determine number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity (Đ = Mw/Mn). | - FRP: Expect a broad, unimodal distribution (Đ > 1.5). - RAFT: Expect a narrow, unimodal distribution (Đ < 1.3). For kinetic samples, the Mn should increase linearly with monomer conversion. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirm functional groups. | - Absence of C=C stretch (~1640 cm⁻¹). - Presence of characteristic peaks for the ester/amide of the comonomer (e.g., C=O stretch ~1730 cm⁻¹) and the C-N/C-O stretches of the azetidine and ether groups. |
| Differential Scanning Calorimetry (DSC) | Determine the glass transition temperature (Tg). | A single Tg value, intermediate between the Tg of the respective homopolymers, indicates a random or statistical copolymer. |
Conclusion and Future Outlook
The radical copolymerization of vinyloxy azetidines represents a promising, albeit challenging, route to novel functional polymers. While conventional free-radical methods provide a straightforward entry point, the use of controlled techniques like RAFT polymerization is highly recommended to achieve well-defined materials with predictable properties.[18] The resulting copolymers, featuring a poly(vinyl ether) backbone and pendant azetidine rings, are compelling candidates for advanced biomedical applications, where the azetidine moiety can be used for drug conjugation, pH-responsive behavior, or as a cationic center for nucleic acid binding after deprotection. Further research should focus on optimizing reaction conditions, exploring a wider range of comonomers, and investigating the post-polymerization modification of the azetidine ring.
References
-
Wako Pure Chemical Industries. (2022, December 2). What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples. Retrieved from [Link]
- Yagci, Y., et al. (2001). Copolymerization of butyl vinyl ether and methyl methacrylate by combination of radical and radical promoted cationic mechanisms. Polymer, 42(20), 8479-8485.
- Bevington, J. C., & Huckerby, T. N. (1985). Effects of vinyl ethers upon radical polymerizations. European Polymer Journal, 21(8), 751-754.
- Gkountela, C., et al. (2023). Statistical Copolymers of N–Vinylpyrrolidone and 2–Chloroethyl Vinyl Ether via Radical RAFT Polymerization: Monomer Reactivity Ratios, Thermal Properties, and Kinetics of Thermal Decomposition of the Statistical Copolymers. Polymers, 15(8), 1985.
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Polymer Science Learning Center. Free Radical Vinyl Polymerization. University of Southern Mississippi. Retrieved from [Link]
- Sugihara, S., et al. (2016). Reversible Addition-Fragmentation Chain Transfer Polymerization of Hydroxy-Functional Vinyl Ethers. Macromolecules, 49(6), 2099-2107.
- Topham, P. D., & Hubbell, J. A. (2014). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry, 5(6), 1845-1863.
- Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(13), 2826-2840.
- Antonopoulou, M.-N., et al. (2024). Acid-triggered radical polymerization of vinyl monomers.
- Jiang, Z., et al. (2020). Azide-terminated RAFT Polymers for Biological Applications. Current Protocols in Chemical Biology, 12(4), e85.
- Satoh, K., & Kamigaito, M. (2016). A strategy for sequence control in vinyl polymers via iterative controlled radical cyclization.
- Choi, K. Y., & Kim, D. H. (2025). Reactivity ratio study for the cationic copolymerization of vinyl ethers with 2,3-dihydrofuran. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 62(1), 1-8.
- Sugihara, S., et al. (2019). Controlled Radical Homopolymerization of Representative Cationically Polymerizable Vinyl Ethers. Journal of the American Chemical Society, 141(34), 13542-13547.
-
Anastasaki, A., et al. (2024). Acid-triggered radical polymerization of vinyl monomers. ETH Zurich Research Collection. Retrieved from [Link]
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Anastasaki, A., et al. (2024, February 23). Acid-Triggered Radical Polymerization of Vinyl Monomers. D-MATL, ETH Zurich. Retrieved from [Link]
- Singh, R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery, 21(1), 1-20.
- Fukuda, T., et al. (1998). Nitroxide-Controlled Free-Radical Copolymerization of Vinyl and Divinyl Monomers. 2. Gelation. Macromolecules, 31(18), 6189-6195.
- D'hooge, F., et al. (2007). Controlled radical polymerization of vinyl acetate mediated by a vanadium complex.
- Jiang, Z., et al. (2020). Azide-Terminated RAFT Polymers for Biological Applications. Current Protocols in Chemical Biology, 12(4).
- Singh, R., et al. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
- Umeyama, T., et al. (2004). Radical copolymerization of cyclic diarsine with vinyl monomers. Journal of Polymer Science Part A: Polymer Chemistry, 42(13), 3237-3243.
- Ouchi, M., et al. (2017). Multifactor Control of Vinyl Monomer Sequence, Molecular Weight, and Tacticity via Iterative Radical Additions and Olefin Metathesis Polymerization. Journal of the American Chemical Society, 139(4), 1640-1646.
- Zhang, Y., et al. (2017). Free radical and RAFT polymerization of vinyl esters in metal-organic-frameworks.
- Sasmal, T., & Kamigaito, M. (2023). Recent Developments on Cationic Polymerization of Vinyl Ethers. Polymers, 15(10), 2326.
- Webster, D. C., et al. (2004). Living carbocationic polymerization of a vinyl ether monomer derived from soybean oil, 2-(vinyloxy)
- Moad, G., et al. (2014).
- Fetsch, C., et al. (2018). Anionic Ring-Opening Polymerization of N-(tolylsulfonyl)azetidines To Produce Linear Poly(trimethylenimine) and Closed-System Block Copolymers. Macromolecules, 51(23), 9679-9687.
- Satoh, K., et al. (2015). Hydrophilic bio-based polymers by radical copolymerization of cyclic vinyl ethers derived from glycerol.
- Droesbeke, M., et al. (2022). Synthesis of biodegradable vinyl copolymers via enforced regular sequence distribution from automated radical ring opening polymerisation.
- Enin, A. A., et al. (2026). Synthesis of Vinyl-Containing MQ Copolymers in Active Medium. Polymers, 18(3), 456.
- Hashem, A. I., et al. (2013). Biocidal Polymers by Chemical Modification of (Ethylene-vinyl Alcohol) Copolymers.
- Sivalingam, G., et al. (2016). Free-Radical Copolymerization Behavior of Plant-Oil-Based Vinyl Monomers and Their Feasibility in Latex Synthesis. ACS Sustainable Chemistry & Engineering, 5(1), 779-789.
- Brey, D., et al. (2023). Vinyl ether maleic acid block copolymers: a versatile platform for tunable self-assembled lipid nanodiscs and membrane protein characterization. Polymer Chemistry, 14(35), 4165-4174.
- Gkountela, C., et al. (2022). Block Copolymers of Poly(N-Vinyl Pyrrolidone) and Poly(Vinyl Esters) Bearing n-alkyl Side Groups via Reversible Addition-Fragmentation Chain-Transfer Polymerization: Synthesis, Characterization, and Thermal Properties. Polymers, 14(10), 2002.
- The Study of Polyvinyl Pyrrolidone-Polyvinyl Alcohol Copolymers and Blends.
- Saryeva, R. N., et al. (2022). Synthesis of Amphiphilic Copolymers of N-Vinyl-2-pyrrolidone and Allyl Glycidyl Ether for Co-Delivery of Doxorubicin and Paclitaxel. Polymers, 14(9), 1690.
- Brey, D., et al. (2023). Vinyl ether maleic acid block copolymers: a versatile platform for tunable self-assembled lipid nanodiscs and membrane protein characterization. Polymer Chemistry, 14(35), 4165-4174.
- Khan Academy. (2014, July 10).
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- Aly, K. I., et al. (2022). Poly(vinyl alcohol) membranes-inspired heterocyclic compounds for different applications: synthesis and characterization. Polymer Bulletin, 80(3), 2367-2387.
- Khaligh, N. G., et al. (2019). Poly(vinyl pyridine)s: A Versatile Polymer in Catalysis. Current Organic Chemistry, 23(4), 414-441.
- Chen, J., et al. (2018). Levulinic Acid as Sustainable Feedstock in Polymer Chemistry. In Green Polymer Chemistry: New Products, Processes, and Applications (Vol. 1299, pp. 223-242). American Chemical Society.
- Teodorescu, M., & Bercea, M. (2015). Poly(vinylpyrrolidone) – A Versatile Polymer for Biomedical and Beyond Medical Applications. Polymer-Plastics Technology and Engineering, 54(9), 923-943.
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Application Note: Strategic Utilization of tert-Butyl 3-(vinyloxy)azetidine-1-carboxylate in Drug Discovery
Executive Summary
This guide details the application of tert-Butyl 3-(vinyloxy)azetidine-1-carboxylate as a rigid, heterobifunctional linker in the synthesis of Antibody-Drug Conjugates (ADCs), PROTACs, and Fragment-Based Drug Discovery (FBDD).
Unlike flexible PEG or alkyl chains, the azetidine core introduces conformational rigidity, which is proven to improve metabolic stability and pharmacokinetic (PK) profiles by lowering lipophilicity and restricting rotatable bonds. The molecule features two orthogonal handles:
-
N-Boc Carbamate: A protected amine precursor for coupling to small molecule payloads or E3 ligase ligands.
-
Vinyloxy (Enol Ether) Group: An electron-rich alkene primed for bioorthogonal "Click" chemistry (Inverse Electron Demand Diels-Alder - IEDDA) or radical polymerization.
Key Application: This linker is ideal for constructing cleavable ADCs or rigid PROTACs where the vinyl ether serves as a rapid ligation handle for tetrazine-modified biomolecules.
Mechanism of Action & Chemical Orthogonality
The utility of this linker relies on the differential reactivity of its two functional ends. Understanding the stability profiles of these groups is critical to preventing side reactions.
The Azetidine Advantage
Azetidines are 4-membered nitrogen heterocycles.[1][2] Incorporating them into drug linkers alters the vector of the attached groups, often creating a "kink" that improves solubility compared to 6-membered rings (piperidines) or acyclic chains.
-
Reference: BenchChem, 2025 - Azetidines resist N-dealkylation better than larger heterocycles, extending half-life [1].[3]
The Vinyl Ether (IEDDA Ligation)
The vinyloxy group acts as an electron-rich dienophile. It reacts specifically with electron-deficient dienes, such as 1,2,4,5-tetrazines , via an Inverse Electron Demand Diels-Alder (IEDDA) reaction.[4][5]
-
Speed: Reaction rates (
) can exceed 10,000 M⁻¹s⁻¹. -
Bioorthogonality: The reaction proceeds in complex biological media (cell lysate, serum) without catalyst (Copper-free).
-
Product: The initial cycloadduct eliminates nitrogen (
) to form a dihydropyridazine, which often oxidizes to a stable pyridazine linkage.[6]
The Stability Paradox (Critical Warning)
-
Vinyl Ether: Hydrolyzes in Aqueous Acid to an alcohol and acetaldehyde (cleaving the linker).
-
Solution: You must choose the correct workflow.
-
Workflow A (Recommended): Perform IEDDA ligation before Boc deprotection.
-
Workflow B (Advanced): If Boc must be removed first, use anhydrous conditions (TMSOTf) to preserve the vinyl ether.
-
Visualization: Decision Pathways
The following diagram illustrates the critical decision tree for using this linker.
Figure 1: Strategic workflow selection. Path A is robust; Path B requires strict anhydrous techniques to prevent linker hydrolysis.
Experimental Protocols
Protocol A: Bioorthogonal Ligation (IEDDA) - The "Click-First" Route
Application: Attaching the linker to a protein/antibody (Tetrazine-modified) before attaching a small molecule drug.
Materials:
-
Linker: tert-Butyl 3-(vinyloxy)azetidine-1-carboxylate (10 mM in DMSO).
-
Biomolecule: Tetrazine-functionalized Antibody (e.g., 10 µM in PBS).
-
Solvent: PBS (pH 7.4) or Methanol (for small molecule tetrazines).
Steps:
-
Calculations: Calculate a 5–10 molar equivalent excess of the Linker relative to the Tetrazine groups on the biomolecule.
-
Reaction: Add the Linker solution to the Tetrazine solution.
-
Observation: If using a colored tetrazine (often pink/red), the solution will lose color (turn yellow/colorless) as the reaction proceeds. This is a built-in visual QC.
-
Incubation: Agitate gently at Room Temperature (RT) for 30–60 minutes.
-
Purification: Remove excess unreacted linker via size-exclusion chromatography (PD-10 column) or dialysis.
-
Result: You now have a Boc-protected azetidine covalently attached to your biomolecule via a pyridazine ring.
Protocol B: Anhydrous Boc Deprotection (Preserving the Vinyl Ether)
Application: If you MUST couple the amine end to a drug before the click reaction. Warning: Do NOT use aqueous HCl or TFA. The vinyl ether will hydrolyze, destroying the linker.
Materials:
-
TMSOTf (Trimethylsilyl trifluoromethanesulfonate)
-
2,6-Lutidine (Base to scavenge protons)
-
Dichloromethane (DCM), anhydrous.
Steps:
-
Dissolution: Dissolve tert-Butyl 3-(vinyloxy)azetidine-1-carboxylate (1 equiv) in anhydrous DCM (0.1 M) under Nitrogen/Argon.
-
Base Addition: Add 2,6-Lutidine (3.0 equiv) and cool to 0°C.
-
Activation: Dropwise add TMSOTf (2.0 equiv).
-
Reaction: Stir at 0°C for 30–60 minutes. Monitor by TLC (stain with Ninhydrin for free amine).
-
Quench: Quench with Methanol (excess) for 10 minutes. Do not use water yet.
-
Workup: Concentrate in vacuo. If an aqueous wash is necessary, use basic buffer (sat. NaHCO₃) immediately to keep pH > 7.
-
Storage: Use the free amine immediately for coupling.
QC & Characterization Data
When validating the integrity of the linker during synthesis, look for these specific signals.
| Technique | Parameter | Expected Signal | Interpretation |
| 1H NMR | Vinyl Protons | δ 6.2–6.5 ppm (dd) & 4.0–4.5 ppm | Characteristic vinyl ether doublets. Loss indicates hydrolysis or reaction. |
| 1H NMR | Azetidine Ring | δ 3.5–4.2 ppm (m) | Multiplets for the strained ring protons. |
| LC-MS | Mass Shift | M - 100 (Boc) | Loss of Boc group (verify mass matches free amine). |
| UV-Vis | Tetrazine Assay | Absorbance at ~520 nm | Disappearance of 520 nm peak confirms IEDDA reaction success. |
Advanced Application: PROTAC Linker Design
In Proteolysis Targeting Chimeras (PROTACs), linker length and rigidity determine degradation efficiency.
-
Why use this linker? The azetidine ring provides a "rigid exit" vector, preventing the "linker collapse" often seen with long PEG chains.
-
Synthesis Tip: Use the Protocol B (Anhydrous Deprotection) to expose the amine. Couple this to your E3 Ligase Ligand (e.g., Pomalidomide-COOH). You now have a "Warhead-Ready" PROTAC precursor containing a vinyl ether. This can be "clicked" to any tetrazine-modified Target Protein Ligand in the final step of convergent synthesis.
References
-
Royal Society of Chemistry (Polymer Chemistry). (2024). Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials. Retrieved from [Link]
-
National Institutes of Health (PMC). (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Retrieved from [Link]
-
Creative Biolabs. (2024). Inverse Electron Demand Diels-Alder Reaction (IEDDA) Mechanism and Applications. Retrieved from [Link]
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Application Note and Protocol: Preparation of Azetidine-Functionalized Surfaces via Vinyl Ether Anchoring
Introduction: The Strategic Importance of Azetidine-Functionalized Surfaces in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry and drug development, the azetidine ring has emerged as a privileged scaffold.[1] This four-membered, nitrogen-containing heterocycle is increasingly incorporated into therapeutic candidates to enhance properties such as metabolic stability, solubility, and receptor binding affinity.[2] The conformational rigidity and unique vectoral properties of the azetidine moiety offer distinct advantages in designing novel bioactive molecules.[3] Beyond the synthesis of standalone drug molecules, the immobilization of azetidine-containing compounds onto solid supports is a critical technology for a range of applications, including high-throughput screening, affinity chromatography, and the development of advanced biosensors and drug delivery systems.[4][5]
This application note provides a comprehensive guide to a robust and versatile method for the preparation of azetidine-functionalized surfaces through vinyl ether anchoring. This approach leverages the well-established chemistry of silanization to create a vinyl ether-presenting surface, which then serves as an anchor for the covalent attachment of azetidine moieties. The described methodology is broadly applicable to a variety of solid substrates and offers a high degree of control over surface chemistry.
The Chemistry of Vinyl Ether Anchoring: A Tale of Two Chemistries
The immobilization strategy detailed herein is a two-step process that combines the reliability of silane chemistry for surface modification with the efficiency of aza-Michael addition for biomolecule conjugation.
Step 1: Formation of the Vinyl Ether-Functionalized Surface
The initial step involves the creation of a surface rich in vinyl ether groups. This is typically achieved by treating a substrate with a hydroxylated surface (e.g., glass, silicon wafers, or metal oxides) with a vinyl-functionalized silane, such as vinyltrimethoxysilane (VTMS) or vinyltriethoxysilane (VTES).[6][7] The silane undergoes hydrolysis in the presence of trace water to form reactive silanol groups. These silanols then condense with the hydroxyl groups on the substrate surface, forming a stable, covalent siloxane bond (Si-O-Substrate).[8] This process results in a self-assembled monolayer (or a thin polymer layer, depending on conditions) that presents a high density of reactive vinyl groups.[3]
Step 2: Covalent Immobilization of Azetidine via Aza-Michael Addition
With the vinyl ether surface prepared, the azetidine-containing molecule is introduced. The lone pair of electrons on the nitrogen atom of the azetidine ring acts as a nucleophile, attacking the electron-deficient β-carbon of the vinyl ether in a conjugate addition reaction known as the aza-Michael addition.[9][10] This reaction is highly efficient for the formation of carbon-nitrogen bonds and proceeds under mild conditions.[11] The result is the covalent attachment of the azetidine moiety to the surface via a stable ether linkage.
Visualizing the Workflow: From Bare Surface to Functionalization
The following diagram illustrates the key steps in the preparation of an azetidine-functionalized surface using vinyl ether anchoring.
Caption: Experimental workflow for azetidine functionalization.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the preparation and characterization of azetidine-functionalized surfaces.
Protocol 1: Preparation of Vinyl Ether-Functionalized Glass Slides
Materials:
-
Glass microscope slides
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment (PPE) in a fume hood.
-
Deionized (DI) water
-
Anhydrous toluene
-
Vinyltriethoxysilane (VTES)
-
Nitrogen gas
-
Oven
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Immerse glass slides in Piranha solution for 30 minutes to clean and hydroxylate the surface.
-
Rinse the slides thoroughly with copious amounts of DI water.
-
Dry the slides under a stream of nitrogen gas and then bake in an oven at 110°C for 1 hour to remove any residual water.
-
-
Silanization:
-
Prepare a 2% (v/v) solution of VTES in anhydrous toluene in a sealed container.
-
Immerse the cleaned and dried glass slides in the VTES solution.
-
Allow the reaction to proceed for 2 hours at room temperature under a nitrogen atmosphere to prevent premature hydrolysis of the silane in the bulk solution.
-
-
Curing and Washing:
-
Remove the slides from the silane solution and rinse with fresh toluene to remove any physisorbed silane.
-
Cure the slides in an oven at 110°C for 30 minutes to promote the formation of a stable siloxane network on the surface.
-
Sonicate the slides in toluene for 5 minutes, followed by a final rinse with ethanol and DI water.
-
Dry the vinyl ether-functionalized slides under a stream of nitrogen gas.
-
Protocol 2: Immobilization of Azetidine
Materials:
-
Vinyl ether-functionalized glass slides (from Protocol 1)
-
Azetidine (or a desired azetidine-containing molecule)
-
Anhydrous solvent (e.g., acetonitrile or dimethylformamide)
-
Nitrogen gas
Procedure:
-
Azetidine Solution Preparation:
-
Prepare a solution of azetidine in the chosen anhydrous solvent. The optimal concentration will depend on the specific azetidine derivative and should be determined empirically, starting with a concentration in the range of 10-50 mM.
-
-
Immobilization Reaction:
-
Place the vinyl ether-functionalized slides in the azetidine solution in a sealed reaction vessel under a nitrogen atmosphere.
-
Allow the reaction to proceed for 12-24 hours at a slightly elevated temperature (e.g., 40-50°C) to facilitate the aza-Michael addition.
-
-
Washing and Drying:
-
Remove the slides from the reaction solution.
-
Rinse the slides sequentially with the reaction solvent, ethanol, and DI water to remove any unbound azetidine.
-
Dry the azetidine-functionalized slides under a stream of nitrogen gas.
-
Surface Characterization: Validating Functionalization
The success of each step of the surface modification process should be validated using appropriate surface-sensitive analytical techniques.
| Analytical Technique | Purpose | Expected Outcome |
| Contact Angle Goniometry | To assess changes in surface wettability.[1][2][12] | A clean glass surface is highly hydrophilic (low contact angle). After VTES functionalization, the surface will become more hydrophobic (higher contact angle). A subsequent change in contact angle after azetidine immobilization is also expected. |
| Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR) | To identify the functional groups present on the surface.[5][13][14] | After VTES functionalization, characteristic peaks for the vinyl group (e.g., C=C stretch) and Si-O-Si bonds should be observable. After azetidine immobilization, new peaks corresponding to C-N stretching and N-H bending (for unsubstituted azetidine) should appear, with a concomitant decrease in the intensity of the vinyl peaks. |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition and chemical states of the surface.[15][16] | The survey scan of the vinyl ether-functionalized surface will show signals for Si, O, and C. After azetidine immobilization, a new N 1s signal will be present, providing definitive evidence of successful functionalization. High-resolution scans of the C 1s and N 1s regions can provide further information about the chemical environment. |
Causality Behind Experimental Choices
-
Piranha Solution: This aggressive cleaning agent is used to remove all organic contaminants and to generate a high density of hydroxyl groups on the substrate surface, which are essential for the subsequent silanization reaction.
-
Anhydrous Solvents: The use of anhydrous solvents during silanization and azetidine immobilization is critical to prevent unwanted side reactions, such as the polymerization of the silane in solution or the hydrolysis of the vinyl ether groups.
-
Nitrogen Atmosphere: A nitrogen atmosphere is maintained to exclude moisture and oxygen, which can interfere with the desired chemical transformations.
-
Thermal Curing: The curing step after silanization is crucial for the formation of a stable and robust siloxane network on the surface, ensuring the long-term stability of the vinyl ether layer.
Conclusion: A Gateway to Advanced Applications
The methodology presented in this application note provides a reliable and reproducible route to azetidine-functionalized surfaces. The use of vinyl ether anchoring offers a versatile platform that can be adapted for the immobilization of a wide range of azetidine-containing molecules. These functionalized surfaces have significant potential in various areas of drug discovery and development, from the creation of novel screening platforms to the design of targeted drug delivery systems.
References
-
Synthesis and characterization of novel functional vinyl ethers that bear various groups. Source: Scientific Reports, URL: [Link]
-
Plausible mechanism of vinylation of secondary amines. Source: ResearchGate, URL: [Link]
-
Surface Modification of Polyester Fabrics with Vinyltriethoxysilane. Source: ResearchGate, URL: [Link]
-
Synthesis of new vinyl ether functionalized silica for UV-patterning. Source: ResearchGate, URL: [Link]
-
Vinylation of a Secondary Amine Core with Calcium Carbide for Efficient Post-Modification and Access to Polymeric Materials. Source: MDPI, URL: [Link]
-
Contact Angle Goniometer 101: Guide to Measuring Contact Angle. Source: Brighton Science, URL: [Link]
-
KeyLink Contact Angle Goniometer for Precise Surface Testing. Source: KeyLink, URL: [Link]
-
Contact Angle Goniometry. Source: MILL Wiki, URL: [Link]
-
Surface modification of the cellulose nanocrystals through vinyl silane grafting. Source: ResearchGate, URL: [Link]
-
Vinyl Silanes as crosslinking agent, adhesion promoter and surface modifier. Source: SiSiB SILICONES, URL: [Link]
-
Contact Angle/Pendant Drop Goniometer (DataPhysics OCA 11). Source: Soft Matter Facility (SoMF), URL: [Link]
-
Synthesis of new azetidine and oxetane amino acid derivatives through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates. Source: KTU ePubl, URL: [Link]
-
What are the Advantages and Limitations of ATR-FTIR Spectroscopy for Materials Analysis. Source: AZoM, URL: [Link]
-
ATR-FTIR spectroscopy as a tool to probe surface adsorption on nanoparticles at the liquid-solid interface in environmentally and biologically relevant media. Source: ResearchGate, URL: [Link]
-
Surface Modification of Cellulose with Silanes for Adhesive Application: Review. Source: Scientific Research Publishing, URL: [Link]
-
Assessment Effect of Surface Modification of Nano Alumina with Vinyl Trimethoxy Silane to Mechanical Properties of Vinyl Ester R. Source: Walsh Medical Media, URL: [Link]
-
Everything You Need to Know About ATR-FTIR Spectroscopy. Source: Specac Ltd, URL: [Link]
-
Scheme 2. Synthesis of functional vinyl ether monomers M1-M4 bearing... Source: ResearchGate, URL: [Link]
-
ATR-FTIR spectra of as synthesized MS (a) and MS functionalized with glutaraldehyde (b) and PEI (c). Source: ResearchGate, URL: [Link]
-
Recent applications of ATR FTIR spectroscopy and imaging to proteins. Source: Spiral, URL: [Link]
-
Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High T g and LCST-Type Thermoresponse. Source: MDPI, URL: [Link]
-
Catalytic intermolecular hydroamination of vinyl ethers. Source: PMC, URL: [Link]
-
Recent Developments on Cationic Polymerization of Vinyl Ethers. Source: ACS Publications, URL: [Link]
-
Vinyl Epoxides in Organic Synthesis. Source: ACS Publications, URL: [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Source: MDPI, URL: [Link]
-
20.6: Reactions of Amines. Source: Chemistry LibreTexts, URL: [Link]
-
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Source: LOCKSS, URL: [Link]
-
Synthesis of Azetidines by Aza Paternò-Büchi Reactions. Source: ResearchGate, URL: [Link]
-
Functionalization of Azide-Terminated Silicon Surfaces with Glycans Using Click Chemistry: XPS and FTIR Study. Source: ResearchGate, URL: [Link]
-
Surface Functional Group Characterization Using Chemical Derivatization X-ray Photoelectron Spectroscopy (CD-XPS). Source: OSTI.GOV, URL: [Link]
-
Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Source: Advanced Journal of Chemistry, URL: [Link]
-
Functionalization of Azide-terminated Silicon Surfaces with Glycans using “Click” Chemistry: XPS and FTIR Study. Source: Amazon AWS, URL: [Link]
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Source: Wiley Online Library, URL: [Link]
-
Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Source: Wiley Online Library, URL: [Link]
Sources
- 1. brighton-science.com [brighton-science.com]
- 2. millwiki.mse.gatech.edu [millwiki.mse.gatech.edu]
- 3. researchgate.net [researchgate.net]
- 4. ossila.com [ossila.com]
- 5. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 6. researchgate.net [researchgate.net]
- 7. Vinyl Silanes as crosslinking agent, adhesion promoter and surface modifier | SiSiB SILICONES [sinosil.com]
- 8. Surface Modification of Cellulose with Silanes for Adhesive Application: Review [scirp.org]
- 9. Synthesis of new azetidine and oxetane amino acid derivatives through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates [epubl.ktu.edu]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. mdpi.com [mdpi.com]
- 12. keylinktech.com [keylinktech.com]
- 13. azom.com [azom.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. osti.gov [osti.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of tert-Butyl 3-(vinyloxy)azetidine-1-carboxylate
Executive Summary & Molecule Profile
User Query: "I have synthesized tert-butyl 3-(vinyloxy)azetidine-1-carboxylate via Iridium-catalyzed exchange, but I am losing significant yield during purification. The oil turns yellow or decomposes. How do I purify this?"
Scientist’s Assessment:
The target molecule contains two sensitive functionalities: a Boc-protected amine (acid-sensitive) and a vinyl ether (highly acid-sensitive). The primary failure mode during purification is hydrolysis of the vinyl ether moiety caused by the inherent acidity of standard silica gel (
Compound Profile:
| Property | Description |
|---|---|
| Structure | Azetidine ring with N-Boc and 3-vinyloxy group. |
| Physical State | Colorless to pale yellow oil. |
| Key Sensitivity | Acid Hydrolysis: Rapidly degrades to acetaldehyde and tert-butyl 3-hydroxyazetidine-1-carboxylate in the presence of trace acid and water. |
| Thermal Stability | Moderate. Avoid temperatures >100°C (Boc thermolysis risk). |
| Common Impurities | Iridium catalyst (dark color), unreacted alcohol, vinyl acetate residues. |
Critical Troubleshooting (Q&A Format)
Q1: "My product decomposes on the silica column. I see a streak and low recovery. What is happening?"
Diagnosis: Acid-Catalyzed Hydrolysis.
Standard silica gel is slightly acidic.[1] As the vinyl ether passes through the column, surface silanols protonate the electron-rich
The Fix: The "Buffered Silica" Protocol You must neutralize the silica gel before and during the run.
-
Pre-treatment: Slurry your silica gel in the mobile phase containing 1–2% Triethylamine (Et
N) . -
Eluent: Maintain 0.5–1% Et
N in your eluent throughout the entire flash chromatography run. -
Effect: The amine neutralizes acidic silanol sites, ensuring the vinyl ether remains intact.
Q2: "The oil is yellow/brown even after a column. How do I remove the Iridium catalyst?"
Diagnosis: Metal Leaching. Iridium catalysts (e.g., [Ir(cod)Cl]2) are lipophilic and often co-elute with the product.
The Fix: Scavenging or Filtration
-
Method A (Pre-Column): Filter the crude reaction mixture through a small pad of Neutral Alumina or Celite before loading it onto the silica column. Alumina binds transition metals more effectively than silica.
-
Method B (Chemical Wash): If the impurity persists, dissolve the oil in Et
O and wash with a 5% aqueous solution of Thiourea or Cysteine . These ligands bind Ir/Pd strongly, pulling them into the aqueous phase.
Q3: "Can I distill this oil instead of running a column?"
Diagnosis: Thermal Risk. While simple vinyl ethers (like butyl vinyl ether) are distilled, this molecule has a molecular weight of ~200 g/mol and a Boc group.
-
Verdict: Risky. The boiling point will likely exceed 100°C at standard vacuum (10-20 mbar), risking Boc-cleavage or polymerization.
-
Exception: If you have a Kugelrohr or High-Vacuum (<0.5 mbar) setup, you may distill it at bath temperatures <80°C. Otherwise, stick to buffered chromatography.
Recommended Purification Protocols
Protocol A: Buffered Flash Chromatography (Gold Standard)
Best for: High purity (>98%) and removal of all baseline impurities.
Reagents:
Step-by-Step:
-
Column Packing: Prepare a slurry of silica gel in 90:10 Hexanes:EtOAc containing 1% Et
N . Pour into the column and flush with 2 column volumes (CV) of this buffer. -
Sample Loading: Dissolve the crude oil in a minimum amount of Hexanes/Et
N (99:1). If the oil is insoluble in hexanes, add a few drops of CH Cl but ensure the loading zone is buffered. -
Elution Gradient: Run a gradient from 0% to 30% EtOAc in Hexanes (maintain 0.5% Et
N in both reservoirs).-
Note: The vinyl ether is usually less polar than the starting alcohol.
-
-
Collection: Collect fractions. The product should be UV active (weak) or visible by I
stain. -
Concentration: Evaporate solvents at <40°C . Do not overheat.
Protocol B: Workup for Catalyst Removal (Preliminary)
Best for: Removing bulk Iridium before chromatography.
-
Dilute reaction mixture with Et
O. -
Wash with Water (2x) to remove bulk salts.
-
Wash with Brine (1x) .
-
Dry over Na
SO (Sodium Sulfate) – Avoid MgSO as it can be slightly acidic. -
Filter through a 2cm pad of Neutral Alumina .
-
Concentrate to obtain the crude oil.
Decision Logic & Workflow
The following diagram illustrates the decision process for purifying this specific vinyl ether.
Caption: Workflow for purifying acid-sensitive vinyl ethers. Note the critical checkpoint at silica buffering.
Storage and Stability
Once purified, the oil remains sensitive. Follow these storage guidelines to prevent shelf-degradation.
| Parameter | Recommendation | Reason |
| Temperature | -20°C | Slows polymerization and hydrolysis kinetics. |
| Atmosphere | Argon / Nitrogen | Prevents moisture ingress (hydrolysis) and oxygen (peroxide formation). |
| Stabilizer | KOH Pellet (Optional) | Adding a single pellet of KOH to the vial acts as a base scavenger, neutralizing any acid that forms over time. |
| Solvent | Neat or Benzene/Toluene | Avoid storing in CDCl |
References
-
Bosch, M., & Sleepz, M. (2004). Iridium-Catalyzed Synthesis of Vinyl Ethers from Alcohols and Vinyl Acetate. Organic Syntheses, 82, 55. (Describes the standard Ir-catalyzed protocol and catalyst removal).
-
Okimoto, Y., et al. (2002). Synthesis of Allyl and Alkyl Vinyl Ethers Using an in Situ Prepared Air-Stable Palladium Catalyst. Journal of Organic Chemistry, 68(2), 661-663. (Discusses purification of vinyl ethers and stability).
-
Matyjaszewski Polymer Group. (2024). Catalyst Removal Techniques. Carnegie Mellon University. (General protocols for removing transition metals like Ir/Cu).
-
Sigma-Aldrich. (2024). Product Detail: tert-Butyl 3-(vinyloxy)azetidine-1-carboxylate. (Confirmation of compound existence and CAS).
Sources
Minimizing ring-opening side reactions of azetidine during functionalization
Executive Brief: The Thermodynamics of Failure
Azetidine is a high-value bioisostere for gem-dimethyl or piperidine groups, but its incorporation is plagued by a single dominant failure mode: Strain-Release Ring Opening .
The azetidine ring possesses approximately 26 kcal/mol of ring strain . While kinetically stable under neutral conditions, two specific triggers lower the activation energy for ring opening, leading to irreversible byproduct formation:
-
N-Protonation/Quaternization: Converting the nitrogen to an ammonium/azetidinium ion significantly increases the electrophilicity of the C2/C4 carbons, inviting nucleophilic attack (
) and subsequent ring cleavage. -
-Hydride Elimination: During transition-metal catalysis (e.g., Cross-Coupling), the metal center can facilitate ring opening via
-hydride elimination if the catalytic cycle is slow or sterically crowded.
This guide provides the decision logic and protocols to bypass these thermodynamic traps.
Diagnostic Decision Tree
Use this logic flow to determine the safety of your proposed reaction conditions.
Figure 1: Decision logic for assessing azetidine stability risks based on reaction type.
Troubleshooting & FAQs
Direct solutions to common experimental failures.
Q1: "My azetidine decomposed into a linear amine during Boc-deprotection. Why?"
The Mechanism: You likely used HCl/Dioxane or HBr. Protonation of the azetidine nitrogen creates an azetidinium ion. If a nucleophile (like Cl⁻ or Br⁻) is present, it attacks the C2 or C4 position, snapping the ring open to form a
-
Switch Acid: Use TFA (Trifluoroacetic acid) in DCM. The trifluoroacetate anion is non-nucleophilic and will not attack the ring.
-
Scavengers: Add cation scavengers (e.g., triethylsilane) if the carbocation is particularly stable.
-
Temperature: Run the reaction at 0°C and monitor strictly by LCMS. Do not let it stir overnight.
Q2: "I am seeing low yields and linear byproducts during Palladium-catalyzed cross-coupling."
The Mechanism: Palladium prefers two-electron processes. After oxidative addition, if the transmetallation or reductive elimination is slow, the intermediate can undergo
-
Switch Metal: Use Nickel (Ni) catalysis. Nickel operates via single-electron transfer (radical) pathways which are faster and less prone to
elimination in these systems. -
Ligand Choice: If you must use Pd, use bulky, electron-rich ligands (e.g., BrettPhos , RuPhos ) that accelerate reductive elimination, outcompeting the ring-opening pathway.
Q3: "Can I functionalize the C3 position without touching the nitrogen?"
The Insight: Yes, this is the "sweet spot." The C3 position is distal to the nitrogen, meaning C3 radicals do not benefit from
Validated Protocols
Protocol A: Safe N-Boc Deprotection (Acid-Sensitive)
Designed to minimize nucleophilic attack during deprotection.
| Component | Reagent | Equivalents | Role |
| Substrate | N-Boc-Azetidine | 1.0 | Starting Material |
| Acid | TMSOTf | 1.5 - 2.0 | Lewis Acid (Cleaves Boc without protonating N excessively) |
| Base | 2,6-Lutidine | 3.0 | Proton Scavenger (Buffers pH) |
| Solvent | DCM | [0.1 M] | Non-nucleophilic solvent |
Step-by-Step:
-
Dissolve N-Boc-azetidine and 2,6-lutidine in anhydrous DCM under
. -
Cool to 0°C .
-
Add TMSOTf dropwise.
-
Stir at 0°C for 30-60 mins (Monitor by TLC/LCMS).
-
Quench: Pour into saturated aqueous
(Keep pH basic immediately). -
Extract: DCM x3.
-
Result: Free base azetidine with ring intact.
Protocol B: Photoredox C3-Arylation (Ring-Preserving)
Based on MacMillan/Baran methodologies for strained rings.
| Component | Reagent | Equivalents | Role |
| Substrate | 1-Boc-Azetidine-3-COOH | 1.0 | Radical Precursor |
| Coupling Partner | Aryl Bromide (Ar-Br) | 1.0 | Electrophile |
| Catalyst 1 | 0.01 (1 mol%) | Photocatalyst | |
| Catalyst 2 | 0.05 (5 mol%) | Cross-coupling catalyst | |
| Ligand | dtbbpy | 0.05 (5 mol%) | Ligand for Ni |
| Base | 1.5 | Base | |
| Solvent | DMF | [0.05 M] | Polar solvent |
Step-by-Step:
-
Prepare Pre-catalyst: Mix
and ligand in DMF; sonicate until green/homogeneous. -
Add Substrate, Aryl Bromide, Photocatalyst, and Base to a vial.
-
Add the Ni-ligand solution.
-
Degas: Sparge with Argon for 10 mins (Oxygen quenches the radical).
-
Irradiate: Blue LED (450 nm) with fan cooling (maintain <30°C).
-
Time: 12-24 hours.
-
Workup: Dilute with ether/water. The ring remains closed because the radical intermediate at C3 is not stabilized by the nitrogen lone pair, preventing
-scission.
Comparative Stability Data
| Protecting Group | Stability to Acid (pH < 2) | Stability to Base (pH > 12) | Risk of Ring Opening | Recommendation |
| Boc | Low (Deprotects) | High | Medium (During removal) | Standard, but use TFA/DCM. |
| Cbz | High | High | Low | Excellent. Remove via Hydrogenolysis ( |
| Tosyl (Ts) | High | High | High (Activation) | Avoid unless using for specific ring-opening lithiation chemistry. The sulfonamide makes the ring highly activated for nucleophilic attack. |
| Benzyl (Bn) | High | High | Low | Good stability, but removal ( |
References
-
Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals. Source: Journal of the American Chemical Society / NIH Context: Establishes the stability of C3-azetidine radicals and protocols for functionalization without ring opening. URL:[Link]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Source: ACS Medicinal Chemistry Letters / NIH Context: Details the acid-mediated decomposition mechanism and the effect of pH on azetidine half-life. URL:[Link]
-
Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization. Source: PubMed / NIH Context: Demonstrates Nickel-catalyzed cross-coupling strategies that manage strain release effectively. URL:[Link]
-
Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines. Source: Accounts of Chemical Research (ACS) Context: Provides mechanistic insight into why Palladium often leads to ring opening (beta-hydride elimination/oxidative addition issues) compared to radical methods. URL:[Link]
Validation & Comparative
NMR spectrum analysis of tert-Butyl 3-(vinyloxy)azetidine-1-carboxylate
An In-Depth Guide to the NMR Spectral Analysis of tert-Butyl 3-(vinyloxy)azetidine-1-carboxylate: A Comparative Approach
Introduction: The Structural Significance of Functionalized Azetidines
Azetidines, four-membered saturated nitrogen heterocycles, are increasingly vital scaffolds in medicinal chemistry.[1] Their inherent ring strain and non-planar geometry provide unique three-dimensional diversity, influencing properties like metabolic stability, solubility, and receptor binding affinity.[1][2] The title compound, tert-Butyl 3-(vinyloxy)azetidine-1-carboxylate, incorporates three key functionalities: a Boc-protected nitrogen, the core azetidine ring, and a vinyloxy substituent. The vinyloxy group, in particular, is a versatile handle for further chemical modification, such as polymerization or cross-coupling reactions, making this molecule a valuable building block for novel therapeutics.[3]
Accurate structural elucidation is paramount in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for this purpose. However, for novel or specialized compounds like tert-Butyl 3-(vinyloxy)azetidine-1-carboxylate, readily available, fully assigned spectral data may be sparse. This guide, therefore, adopts a predictive and comparative methodology, grounded in established principles of NMR spectroscopy. As a senior application scientist, this is the approach we take when characterizing new chemical entities: we build a hypothesis based on the spectra of known, structurally related compounds and then seek to confirm it.
This guide will provide a detailed prediction of the ¹H and ¹³C NMR spectra of tert-Butyl 3-(vinyloxy)azetidine-1-carboxylate. To validate these predictions, we will objectively compare them with experimental data from three key alternatives:
-
tert-Butyl 3-oxoazetidine-1-carboxylate: A common precursor, allowing for analysis of the azetidine ring without the influence of the 3-position substituent's protons.[4]
-
Azetidine: The parent heterocycle, providing baseline chemical shifts for the ring protons and carbons.[5][6]
-
Decyl Vinyl Ether: A simple alkyl vinyl ether, which serves as an uncomplicated model for the characteristic signals of the vinyloxy group.[7]
By dissecting the spectral features of these analogs, we can assemble a highly accurate and reliable interpretation of the target molecule's NMR spectrum.
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The prediction is based on the additive effects of shielding and deshielding from adjacent functional groups.[8]
Logical Workflow for ¹H NMR Spectral Interpretation
Caption: Essential 2D NMR experiments for structural confirmation.
Conclusion and Trustworthiness of the Analysis
This guide provides a comprehensive framework for the analysis of the ¹H and ¹³C NMR spectra of tert-Butyl 3-(vinyloxy)azetidine-1-carboxylate. By grounding our predictions in the experimentally verified data of structurally similar compounds—tert-Butyl 3-oxoazetidine-1-carboxylate, azetidine, and decyl vinyl ether—we have constructed a self-validating analytical system. The predicted chemical shifts, multiplicities, and integration values form a complete and logical picture of the molecule's structure.
For any drug development professional, the definitive confirmation would come from acquiring the actual spectra and verifying these predictions. The detailed experimental protocols provided herein outline the precise steps to achieve this. Furthermore, the recommended 2D NMR experiments (COSY, HSQC, HMBC) offer a robust pathway to resolve any ambiguities and establish an unshakeable, authoritative structural assignment. This multi-faceted approach, combining prediction, comparison, and a clear plan for experimental verification, embodies the principles of scientific integrity and ensures a high degree of confidence in the final structural elucidation.
References
- Benchchem. (n.d.). Interpreting Complex NMR Spectra of Azetidin-2-one Derivatives.
- Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A.
- Anonymous. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PMC.
- ResearchGate. (n.d.). ¹³C NMR chemical shifts of C(2) of enamines derived from α-methyl azetidine.
- Benchchem. (n.d.). tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate.
- ChemicalBook. (n.d.). Azetidine(503-29-7) 1H NMR spectrum.
- ResearchGate. (n.d.). Spectral characteristics by 1 H NMR analysis of the Boc-AMST monomer.
- Anonymous. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC.
- ACS Publications. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters.
- Anonymous. (n.d.). Supporting information Examining the vinyl moiety as a protecting group for hydroxyl (-OH) functionality under basic conditions.
- Chemistry LibreTexts. (2020). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy.
- ACS Publications. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
- Redalyc.org. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof.
- ResearchGate. (n.d.). ¹H NMR spectrum of vinyloxy-3-dimethylamino-2,2-dimethylpropane recorded in acetone d6.
- Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES - Synthesis of Boc-protected amines.
- ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- Chemistry Steps. (2024). NMR Chemical Shift Values Table.
- ChemicalBook. (n.d.). 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.
- ChemicalBook. (n.d.). tert-Butyl carbazate(870-46-2) 13C NMR spectrum.
- Benchchem. (n.d.). Characterization of 1,3-Oxazetidine: A Comparative Guide to its Predicted and Analogous NMR Spectral Data.
- Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1).
- PubChem. (n.d.). Tert-butyl 3-(methanesulfonyloxy)azetidine-1-carboxylate.
- ScienceScholar. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity.
- Semantic Scholar. (n.d.). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids.
- UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.
- Doc Brown's Chemistry. (2026). C-13 NMR SPECTROSCOPY INDEX.
- PubChemLite. (n.d.). Tert-butyl 3-[(aminooxy)methyl]azetidine-1-carboxylate (C9H18N2O3).
- ChemicalBook. (n.d.). 1-Boc-3-(Aminomethyl)azetidine(325775-44-8) 1H NMR spectrum.
- BLDpharm. (n.d.). tert-Butyl 3-((benzyloxy)methyl)-3-(hydroxymethyl)azetidine-1-carboxylate.
- Knight Chemicals Online. (n.d.). tert-butyl 3-(1-oxo-1,3-dihydroisobenzofuran-5-yl)azetidine-1-carboxyl.
- PubChemLite. (n.d.). Tert-butyl 3-(methanesulfonyloxy)azetidine-1-carboxylate (C9H17NO5S).
- MySkinRecipes. (n.d.). tert-Butyl 3-vinylazetidine-1-carboxylate.
- Sigma-Aldrich. (n.d.). 3-Vinyloxy-azetidine-1-carboxylic acid tert-butyl ester.
- ChemicalBook. (n.d.). tert-butyl 3-(benzylamino)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate.
- Google Patents. (n.d.). CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
- PubChem. (n.d.). 3-Oxo-azetidine-1-carboxylic acid tert-butyl ester.
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Spectroscopic Discrimination of Vinyloxy and Boc Moieties: A Comparative IR Guide
Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In synthetic organic chemistry and polymer science, the simultaneous presence of vinyloxy (vinyl ether) and tert-butyloxycarbonyl (Boc) groups is a common scenario—often seen in the design of functionalized monomers for cationic polymerization or in protected amino-functionalized crosslinkers.[1]
While both moieties possess significant absorption features in the "double bond" region (
Mechanistic Basis of Vibrational Modes
To interpret the spectra accurately, one must understand the electronic environment driving the bond stiffness (force constant,
The Vinyloxy Group (
)
Unlike isolated alkenes, the vinyloxy group is an electron-rich enol ether. The oxygen atom donates electron density into the
-
Effect on C=C: The resonance contribution (
) increases the dipolar character of the double bond. This results in a significant increase in IR intensity for the C=C stretch compared to simple alkenes, making it a strong diagnostic band. -
Frequency Shift: The single-bond character introduced by resonance slightly lowers the vibrational frequency to the
range.
The Boc Group (
)
The Boc group is a carbamate (urethane). Its spectral signature is dominated by the carbonyl and the bulky tert-butyl skeleton.
-
Effect on C=O: The carbonyl is part of a urethane linkage. The competition between the nitrogen lone pair and the alkoxy oxygen lone pair for conjugation with the carbonyl typically places the C=O stretch between
(Amide I band). -
The tert-Butyl Skeleton: The gem-dimethyl groups on the quaternary carbon exhibit a characteristic "split" bending vibration (skeletal doublet) that is mechanically distinct from the vinyl system.
Comparative Spectral Analysis
The following table synthesizes characteristic peak data. Note: Wavenumbers may shift slightly (
Table 1: Diagnostic IR Peaks for Vinyloxy vs. Boc Groups
| Vibrational Mode | Vinyloxy Group (Vinyl Ether) | Boc Group (Carbamate) | Differentiation Strategy |
| Primary Diagnostic (Double Bond Region) | Critical Separation: These peaks are usually resolved. If a broad envelope covers | ||
| C-H Stretching (High Frequency) | Clear Cut: Presence of peaks | ||
| Skeletal/Bending (Fingerprint) | Confirmation: The | ||
| C-O Stretching | Low Utility: This region is often too crowded for reliable diagnostics if both groups are present. |
Experimental Protocols
Scenario A: Monitoring Boc-Deprotection in the Presence of Vinyl Groups
Objective: Remove the Boc protecting group (using TFA/HCl) while ensuring the acid-sensitive vinyl ether double bond remains intact (or monitoring its inadvertent consumption).
Methodology:
-
Baseline Correction: Apply a multi-point baseline correction, specifically anchoring at
and . -
Normalization: Normalize spectra to an internal standard peak that does not change (e.g., an aromatic ring mode at
or if distinct from the vinyl C=C). -
The "Gem-Dimethyl" Marker: Track the disappearance of the doublet at
. This is often more reliable than the Carbonyl region, which may shift to a carboxylic acid peak or amide salt peak upon deprotection. -
Vinyl Integrity Check: Ensure the band at
maintains constant integration ratio relative to the internal standard.
Scenario B: Polymerization of Vinyloxy Monomers
Objective: Monitor the consumption of the C=C bond during cationic polymerization.
Methodology:
-
Sampling: Use ATR (Attenuated Total Reflectance) with a Diamond or ZnSe crystal.
-
Peak Tracking: Calculate the area under the curve (AUC) for the
band. -
Conversion Calculation:
Where is the vinyl peak area at time , and is the area of the invariant Boc carbonyl peak ( ) used as an internal standard.
Logic & Visualization
Diagram 1: Spectral Assignment Decision Tree
This logic flow ensures correct identification of functional groups in an unknown sample.
Caption: Decision logic for distinguishing overlapping Vinyloxy and Boc signals using secondary diagnostic regions.
Diagram 2: Kinetic Monitoring Workflow
A self-validating loop for monitoring reactions involving these groups.
Caption: Workflow for real-time kinetic monitoring of vinyl ether polymerization using Boc as an internal standard.
Troubleshooting & Common Artifacts
-
Water Interference: The Amide II band of the Boc group (if N-H is present) appears near
. Residual water bends also appear near .-
Solution: Thoroughly dry samples. If using ATR, purge the stage with dry nitrogen to eliminate atmospheric water vapor overlap with the vinyl C=C band.
-
-
Hydrogen Bonding: In solid-state (KBr pellet) or concentrated solutions, the Boc Carbonyl (
) may shift to lower wavenumbers ( ) due to H-bonding, bringing it dangerously close to the vinyl stretch.-
Solution: Collect spectra in dilute solution (e.g.,
or ) to break intermolecular H-bonds and sharpen the carbonyl peak.
-
References
-
NIST Chemistry WebBook. Infrared Spectrum of Vinyl Ether (Divinyl Ether). National Institute of Standards and Technology.[4] [Link]
-
Specac Application Notes. Interpreting Infrared Spectra: Key Functional Groups. [Link]
-
Chemistry Steps. IR Spectrum of Alkenes and Vinyl Groups. [Link]
-
MDPI Foods. Spectroscopic Characterization of Carbamate Pesticides (Reference for C=O and C-N modes). [Link]
Sources
Comparative HPLC Guide: 1-Boc-3-hydroxyazetidine vs. 1-Boc-3-(vinyloxy)azetidine
[1]
Executive Summary
In Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 stationary phase, 1-Boc-3-hydroxyazetidine (Compound A) will elute earlier than 1-Boc-3-(vinyloxy)azetidine (Compound B).
-
Retention Order: Compound A (
lower) < Compound B ( higher). -
Mechanism: The hydroxyl group on Compound A confers significant polarity and hydrogen-bonding capability, reducing its affinity for the hydrophobic C18 ligand. The vinyloxy group on Compound B caps this polarity, increasing hydrophobicity and retention.
-
Critical Warning: 1-Boc-3-(vinyloxy)azetidine is a vinyl ether , a functional group highly susceptible to acid-catalyzed hydrolysis. Standard acidic mobile phases (e.g., 0.1% TFA) may degrade Compound B on-column, leading to quantitation errors or ghost peaks. Neutral pH conditions are strongly recommended.
Compound Profiles & Physicochemical Basis[1][2]
Understanding the structural differences is the first step in designing a robust separation method.
| Feature | 1-Boc-3-hydroxyazetidine (Compound A) | 1-Boc-3-(vinyloxy)azetidine (Compound B) |
| Structure | Azetidine ring with free 3-OH group. | Azetidine ring with 3-O-Vinyl group. |
| Polarity | High . The -OH group is a strong H-bond donor. | Moderate/Low . The vinyl cap removes H-bond donor ability. |
| Predicted LogP | ~0.3 – 0.8 (Hydrophilic) | ~1.5 – 2.0 (More Lipophilic) |
| UV Detection | Weak (Boc carbonyl only). Detect at 205–210 nm. | Weak/Moderate (Boc + Vinyl ether). Detect at 205–220 nm. |
| Stability | Stable in standard acidic HPLC buffers. | Unstable in acid . Hydrolyzes to acetaldehyde + Compound A. |
Visualizing the Polarity Shift
The following diagram illustrates the structural transformation and its impact on chromatographic behavior.
Figure 1: Polarity shift and interaction strength with C18 stationary phase.
Experimental Protocols
The "Stability Trap": Why Standard Methods Fail
Most generic HPLC screening gradients use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in water/acetonitrile. While excellent for Compound A, this creates a low pH environment (pH ~2.0) that catalyzes the hydrolysis of the vinyl ether in Compound B.
Reaction on Column:
If you observe a split peak or a "fronting" blob for Compound B, or if the peak area of Compound A increases over time in the sample vial, acid hydrolysis is the cause.
Recommended Protocol: Neutral pH Method (Safe for Vinyl Ethers)
This method utilizes a bicarbonate buffer to maintain a pH near neutral, preserving the vinyl ether integrity while allowing separation.
System: Agilent 1200/1290 or Waters Alliance/Acquity (or equivalent). Column: XBridge C18 (Waters) or Gemini C18 (Phenomenex), 4.6 x 150 mm, 5 µm. (These columns are designed for high pH stability).[1]
| Parameter | Setting |
| Mobile Phase A | 10 mM Ammonium Bicarbonate in Water (pH ~7.8 - 8.2) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Detection | UV @ 210 nm (Reference 360 nm) |
| Injection Vol | 5–10 µL |
Gradient Table:
| Time (min) | % Mobile Phase B | Comments |
|---|---|---|
| 0.0 | 5% | Initial equilibration |
| 10.0 | 60% | Linear ramp to elute Compound B |
| 12.0 | 95% | Wash column |
| 12.1 | 5% | Re-equilibration |
| 17.0 | 5% | Ready for next injection |
Expected Results:
-
Compound A: Elutes early (approx. 3–5 min).
-
Compound B: Elutes later (approx. 8–10 min).
-
Resolution: > 5.0 (Baseline separation).
Method Development Decision Tree
Use this workflow to select the correct method based on your specific analytical needs (e.g., reaction monitoring vs. purity assay).
Figure 2: Decision tree for selecting the mobile phase pH based on sample composition.
Troubleshooting & Optimization
Rotameric Broadening
Issue: Boc-protected amines often exist as two rotamers (cis/trans around the carbamate bond) which interconvert slowly on the NMR timescale but can cause peak broadening or splitting in HPLC at room temperature. Solution: Increase column temperature to 40°C or 50°C . This speeds up the rotamer interconversion, coalescing the split peaks into a single sharp peak.
Detection Sensitivity
Issue: Both compounds have poor UV absorbance. Solution:
-
Primary: Use UV at 205–210 nm. Ensure high-purity solvents (HPLC Grade Acetonitrile) to minimize baseline noise.
-
Alternative: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) which detects mass rather than chromophores. This is ideal for these non-aromatic heterocycles.
-
Mass Spec: In LC-MS (ESI+), Compound A typically shows
or . Compound B is sensitive; use soft ionization parameters.
Sample Diluent
Issue: Dissolving the sample in 100% Acetonitrile can cause "solvent effect" (early elution/peak distortion) for Compound A because it is polar. Solution: Dissolve samples in a mixture of Water:Acetonitrile (50:50) to match the initial mobile phase conditions.
References
-
Kresge, A. J., et al. (1978).[2] Vinyl ether hydrolysis.[3][4] XII. Use of cis-trans isomerism to probe the reaction mechanism. Canadian Journal of Chemistry.[2] (Demonstrates the acid-lability of vinyl ethers).
-
Agilent Technologies. (2016). Extending Column Lifetime in Pharmaceutical Methods with High pH-Stable InfinityLab Poroshell HPH Chemistries. (Reference for high-pH stable C18 columns). Retrieved from [Link]
-
MicroSolv. (2026). On-Column Hydrolysis in HPLC: Causes and Mitigation. (Discussion on on-column degradation of labile compounds). Retrieved from [Link]
A Senior Application Scientist's Guide to Benchmarking Novel Azetidine Vinyl Ethers in Photo-Initiated Polymerization
Introduction: The Quest for Advanced Photopolymers
Photo-initiated polymerization stands as a cornerstone of modern materials science, enabling the rapid, on-demand fabrication of everything from dental resins and adhesives to advanced coatings and 3D-printed components.[1] Within this field, cationic photopolymerization offers distinct advantages over its free-radical counterpart, notably its insensitivity to oxygen inhibition and lower volume shrinkage, which translates to improved material integrity and adhesion.[2][3][4]
Vinyl ethers have emerged as a highly promising class of monomers for cationic photopolymerization due to their high reactivity. The electron-rich double bond is readily attacked by photogenerated acids, leading to rapid and efficient polymer formation.[2] This guide delves into the evaluation of a novel and specialized subclass: azetidine vinyl ethers . The incorporation of the strained, four-membered azetidine ring presents an intriguing opportunity to develop polymers with unique properties, potentially including enhanced thermal stability, tailored hydrophilicity, and post-polymerization modification capabilities.
As azetidine vinyl ethers represent a frontier in photopolymer chemistry, this document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to rigorously benchmark their performance. We will not merely present data but will elucidate the scientific rationale behind the experimental design, enabling you to generate robust, comparative data against established industry benchmarks. This guide is structured to provide a self-validating framework for your investigations, ensuring the scientific integrity of your findings.
The Mechanism: Cationic Photopolymerization of Vinyl Ethers
The process begins with the excitation of a photoinitiator, typically an onium salt (e.g., diaryliodonium or triarylsulfonium salts), by UV light.[1][5] This excitation leads to the generation of a strong Brønsted acid, which then protonates the electron-rich vinyl ether double bond, creating a carbocationic active center.[2] This cation rapidly propagates by adding to subsequent monomer units. The key advantages of this mechanism are its aforementioned lack of oxygen inhibition and the "living" nature of the polymerization, which can continue in the dark after initial light exposure.[3][6]
Caption: Cationic photopolymerization mechanism of vinyl ethers.
Experimental Design: A Framework for Robust Benchmarking
To meaningfully evaluate a novel azetidine vinyl ether, it must be compared against well-characterized benchmarks under identical conditions.
Primary Benchmark Monomers:
-
Standard Vinyl Ether: Tri(ethylene glycol) divinyl ether (TEGDVE) is an excellent choice due to its commercial availability, high reactivity, and common use in photopolymerization studies.[7]
-
Cycloaliphatic Epoxide: A monomer like 3,4-epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate (ECC) serves as a benchmark for another major class of cationically photopolymerizable monomers, often used in applications requiring high performance.[8][9]
Key Performance Indicators (KPIs):
-
Polymerization Kinetics: How fast does the monomer convert to polymer? This is quantified by the polymerization rate (Rp) and the final monomer conversion (%).
-
Curing Exotherm: How much heat is generated during the reaction? This is measured as the enthalpy of polymerization (ΔH).
-
Material Properties: What are the thermal and mechanical properties of the cured polymer? The glass transition temperature (Tg) is a critical parameter.
Core Analytical Techniques
The two most powerful techniques for monitoring photopolymerization kinetics are Photo-Differential Scanning Calorimetry (Photo-DSC) and Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR).[10][11]
-
Photo-DSC: This technique measures the heat flow from the sample during UV irradiation.[12][13] Since polymerization is an exothermic process, the heat flow is directly proportional to the reaction rate.[14] It is an excellent tool for determining the overall enthalpy and observing the curing profile.[15][16]
-
RT-FTIR: This method monitors changes in the infrared spectrum of the sample in real-time.[17] By tracking the disappearance of the characteristic vinyl ether C=C bond absorbance peak (around 1620-1640 cm⁻¹), one can directly calculate the monomer conversion as a function of time.[18][19] RT-FTIR offers high time resolution, making it ideal for studying very fast reactions.[10]
Caption: Logic diagram for interpreting comparative performance.
-
Higher Rp and Final Conversion vs. TEGDVE: This would indicate that the azetidine vinyl ether is a highly reactive monomer, potentially offering advantages in applications requiring rapid curing, such as high-throughput 3D printing or industrial coatings.
-
Performance vs. ECC: Epoxides are known for their excellent mechanical properties and low shrinkage. [8]Comparing the Tg and conversion of the azetidine vinyl ether polymer to the ECC polymer provides insight into its potential as a high-performance material.
-
Enthalpy (ΔH): A significantly different enthalpy may suggest unique chemical behavior. For instance, if the azetidine ring participates in the reaction (e.g., through ring-opening), the exothermic output could be substantially different from a standard vinyl ether polymerization. [20]
Conclusion
This guide provides a robust, scientifically-grounded framework for the comprehensive benchmarking of novel azetidine vinyl ethers in photo-initiated polymerization. By adhering to these protocols and comparing against established monomers, researchers can generate high-quality, reliable data. This systematic approach is crucial for elucidating the structure-property relationships of these new materials, accelerating their development, and unlocking their potential in next-generation applications. The key to innovation lies not just in synthesis, but in rigorous and insightful characterization.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. specificpolymers.com [specificpolymers.com]
- 4. mdpi.com [mdpi.com]
- 5. iris.unica.it [iris.unica.it]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. uvebtech.com [uvebtech.com]
- 10. mdpi.com [mdpi.com]
- 11. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Photo-DSC method for liquid samples used in vat photopolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 16. Photo-DSC: Differential Scanning Photo Calorimetry - Analytice [analytice.com]
- 17. uvebtech.com [uvebtech.com]
- 18. researchgate.net [researchgate.net]
- 19. A Study on the Photopolymerization Kinetics of Selected Dental Resins Using Fourier Infrared Spectroscopy (FTIR) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Recent advances in the well-controlled synthesis of poly(vinyl ether)s via cationic polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Purity Assessment of Commercially Available Azetidine Building Blocks
For Researchers, Scientists, and Drug Development Professionals
The azetidine motif, a four-membered nitrogen-containing heterocycle, has become an increasingly vital component in modern medicinal chemistry. Its unique conformational rigidity and ability to act as a bioisostere for other functional groups have led to its incorporation into a number of approved drugs, including the antihypertensive azelnidipine and the kinase inhibitor cobimetinib.[1] The high ring strain of azetidines not only imparts distinct three-dimensional structures but also offers unique reactivity for further chemical modification.[2][3] As the demand for novel azetidine-containing compounds in drug discovery pipelines grows, the purity of commercially available azetidine building blocks has become a critical parameter that can significantly impact the reproducibility of synthetic routes and the integrity of biological data.
This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the standards and methodologies for assessing the purity of these crucial synthetic intermediates. We will delve into the "why" behind the choice of analytical techniques, provide actionable experimental protocols, and offer insights into the common impurities that may be encountered.
The Imperative of Purity: More Than Just a Number
The purity of a starting material is a cornerstone of robust and reproducible chemical synthesis. In the context of drug development, the consistent quality of building blocks is not just a matter of good science but a regulatory expectation.[1] Impurities present in an azetidine building block can have several detrimental effects:
-
Interference with subsequent reactions: Unwanted side reactions can occur, leading to lower yields and the formation of complex mixtures that are difficult to purify.
-
Introduction of toxic or reactive functionalities: Certain impurities may be toxic or interfere with biological assays, leading to misleading structure-activity relationship (SAR) data.
-
Compromised stability of the final compound: The presence of even trace amounts of certain impurities can affect the long-term stability of the active pharmaceutical ingredient (API).
Therefore, a thorough understanding and assessment of the purity of commercially available azetidine building blocks are paramount.
Decoding the Certificate of Analysis (CoA)
The first point of reference for the purity of a commercial building block is its Certificate of Analysis (CoA). However, it is crucial to interpret this document with a critical eye. A typical CoA for an azetidine building block will provide the following information:
-
Product Identification: Chemical name, CAS number, and molecular formula.
-
Lot Number: Essential for traceability.
-
Purity: Usually determined by a primary analytical technique such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC). It's important to note the technique used, as different methods have different sensitivities to various types of impurities.
-
Analytical Data: May include copies of spectra (e.g., ¹H NMR) or chromatograms.
While a CoA provides a snapshot of the material's quality at the time of release, it is often necessary to perform in-house verification to confirm the purity and identify any potential degradation products that may have formed during storage or transport.
A Multi-Pronged Approach to Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment of an azetidine building block relies on an orthogonal approach, utilizing multiple analytical methods to detect different types of impurities. The following sections detail the most critical techniques and provide representative experimental protocols.
Workflow for Purity Assessment of Azetidine Building Blocks
Caption: A comprehensive workflow for the purity assessment of a commercial azetidine building block.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Identity and Quantification
¹H NMR is an indispensable tool for the structural elucidation and purity assessment of organic molecules.[4] For azetidine building blocks, it serves two primary purposes: confirming the chemical identity and quantifying the purity against a certified internal standard (quantitative NMR or qNMR).
Why it's critical for azetidines:
-
Structural Confirmation: The characteristic chemical shifts and coupling constants of the azetidine ring protons provide a unique fingerprint for identity verification.
-
Quantitative Purity: qNMR is a primary analytical method that allows for the direct measurement of the analyte's concentration relative to a known amount of an internal standard, providing a more accurate purity value than chromatographic area percentage methods.[5]
-
Detection of Residual Solvents and Water: The ¹H NMR spectrum can readily reveal the presence of common organic solvents and water.
Experimental Protocol: Quantitative ¹H NMR (qNMR) of N-Boc-azetidine-3-carboxylic acid
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the N-Boc-azetidine-3-carboxylic acid sample into a clean vial.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same vial. The standard should have a known purity and signals that do not overlap with the analyte.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) that fully dissolves both the sample and the standard.
-
Transfer the solution to a clean NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the standard to allow for full relaxation of the protons between scans. A D1 of 30 seconds is generally a safe starting point.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
Data Processing and Purity Calculation:
-
Process the spectrum with a zero-filling and a small amount of line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly distorting the peak shapes.
-
Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
High-Performance Liquid Chromatography (HPLC): The Workhorse for Impurity Profiling
HPLC with UV detection is a powerful technique for separating and quantifying non-volatile impurities.[6] For azetidine building blocks, it is essential for detecting structurally related impurities that may have formed during synthesis or degradation.
Why it's critical for azetidines:
-
Separation of Analogs: HPLC can effectively separate the target azetidine from closely related impurities, such as starting materials, byproducts, or isomers.
-
Stability Indicating Methods: A well-developed HPLC method can be "stability-indicating," meaning it can separate the parent compound from its degradation products.[7] This is particularly important for azetidines, which can be susceptible to ring-opening under certain conditions.
-
High Sensitivity: HPLC with UV detection can detect impurities at very low levels, often in the parts-per-million (ppm) range.
Experimental Protocol: Reversed-Phase HPLC for Purity of Azetidine-3-carboxylic acid
-
Sample Preparation:
-
Prepare a stock solution of the azetidine-3-carboxylic acid sample at a concentration of approximately 1 mg/mL in a suitable diluent (e.g., a mixture of water and acetonitrile).
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient might start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute more hydrophobic compounds. For example:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity as the area percentage of the main peak relative to the total area of all peaks.
-
Identify and quantify any significant impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Detecting Volatile Impurities
GC-MS is the method of choice for the identification and quantification of volatile and semi-volatile organic impurities, particularly residual solvents from the manufacturing process.[1][8] Headspace sampling is often employed to introduce only the volatile components into the GC system, thereby avoiding contamination of the instrument with the non-volatile analyte.
Why it's critical for azetidines:
-
Residual Solvent Analysis: Many synthetic routes for azetidines involve the use of organic solvents, which must be controlled to acceptable levels in the final product.
-
Identification of Unknown Volatiles: The mass spectrometer provides structural information that can help to identify unknown volatile impurities.
-
High Sensitivity and Specificity: GC-MS offers excellent sensitivity and specificity for the detection of a wide range of volatile compounds.[9]
Experimental Protocol: Headspace GC-MS for Residual Solvents in an Azetidine Building Block
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the azetidine building block into a 20 mL headspace vial.
-
Add 5 mL of a high-boiling point solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), to dissolve the sample.
-
Spike the solution with an appropriate internal standard if quantitative analysis is required.
-
Seal the vial with a crimp cap.
-
-
Headspace and GC-MS Conditions:
-
Headspace Sampler:
-
Oven Temperature: 80-120 °C (optimized based on the volatility of the expected solvents).
-
Loop Temperature: 10-20 °C higher than the oven temperature.
-
Transfer Line Temperature: 10-20 °C higher than the loop temperature.
-
Equilibration Time: 15-30 minutes.
-
-
GC-MS System:
-
GC Column: A mid-polarity column, such as a 6% cyanopropylphenyl-94% dimethylpolysiloxane phase (e.g., DB-624 or equivalent), is commonly used for residual solvent analysis (e.g., 30 m x 0.32 mm, 1.8 µm film thickness).[10]
-
Carrier Gas: Helium at a constant flow rate of approximately 1.5 mL/min.
-
Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 240 °C) to elute a wide range of solvents.
-
MS Detector: Operate in full scan mode to identify unknown impurities and in selected ion monitoring (SIM) mode for enhanced sensitivity for target solvents.
-
-
-
Data Analysis:
-
Identify residual solvents by comparing their retention times and mass spectra to a library of known solvents.
-
Quantify the identified solvents using an internal or external standard method.
-
Chiral Separation: Assessing Enantiomeric and Diastereomeric Purity
For chiral azetidine building blocks, assessing the enantiomeric or diastereomeric purity is crucial.[11] Chiral HPLC and Supercritical Fluid Chromatography (SFC) are the most common techniques for this purpose.
Why it's critical for azetidines:
-
Stereospecific Biological Activity: Enantiomers of a chiral drug can have different pharmacological activities and toxicities. Therefore, controlling the stereochemistry of chiral building blocks is essential.
-
Process Control: The enantiomeric or diastereomeric ratio can be an indicator of the effectiveness of a stereoselective synthesis or a chiral resolution process.
Experimental Protocol: Chiral SFC for the Separation of 2-Substituted Azetidine Enantiomers
-
Sample Preparation:
-
Dissolve the azetidine sample in a suitable solvent (e.g., methanol or ethanol) to a concentration of approximately 1 mg/mL.
-
-
Chiral SFC Conditions:
-
Column: A polysaccharide-based chiral stationary phase (CSP) is often a good starting point for screening (e.g., Chiralpak IA, IB, IC, etc.).
-
Mobile Phase: Supercritical CO₂ with a co-solvent (modifier) such as methanol, ethanol, or isopropanol. A small amount of an additive (e.g., diethylamine for basic compounds or trifluoroacetic acid for acidic compounds) may be necessary to improve peak shape.
-
Gradient: A gradient of increasing co-solvent percentage is often used for method development.
-
Flow Rate: 2-4 mL/min.
-
Back Pressure: 100-150 bar.
-
Column Temperature: 30-40 °C.
-
Detection: UV at an appropriate wavelength.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the two enantiomers.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.
-
Comparison of Analytical Techniques for Purity Assessment of Azetidine Building Blocks
| Analytical Technique | Primary Application for Azetidines | Strengths | Limitations |
| Quantitative ¹H NMR (qNMR) | Identity confirmation, absolute purity, solvent/water content | Primary quantitative method, provides structural information, non-destructive | Lower sensitivity than chromatographic methods for trace impurities, requires a certified standard |
| HPLC-UV | Purity (% area), detection of non-volatile impurities, stability-indicating analysis | High sensitivity, high resolution, widely applicable | May not detect non-UV active impurities, relative purity unless a reference standard is used |
| GC-MS (Headspace) | Residual solvent analysis, detection of volatile impurities | High sensitivity and specificity for volatiles, excellent for solvent identification | Not suitable for non-volatile or thermally labile compounds |
| LC-MS | Identification of unknown impurities and degradation products | Provides molecular weight information for impurity identification | Ionization efficiency can vary significantly between compounds |
| Chiral HPLC/SFC | Determination of enantiomeric and diastereomeric purity | Direct separation of stereoisomers | Requires specialized chiral columns, method development can be time-consuming |
Common Impurities in Commercial Azetidine Building Blocks
The impurity profile of a commercial azetidine building block can vary depending on the synthetic route, purification methods, and storage conditions. Based on common synthetic strategies and the inherent reactivity of the azetidine ring, researchers should be aware of the following potential impurities:
| Impurity Type | Description | Potential Origin | Recommended Analytical Technique |
| Starting Materials | Unreacted precursors from the synthesis. | Incomplete reaction or inefficient purification. | HPLC-UV, LC-MS |
| Byproducts | Unwanted products from side reactions. | Lack of reaction selectivity. | HPLC-UV, LC-MS |
| Isomers | Stereoisomers (enantiomers/diastereomers) or constitutional isomers. | Non-stereoselective synthesis, isomerization during synthesis or purification.[12] | Chiral HPLC/SFC, HPLC-UV |
| Ring-Opened Products | Products resulting from the cleavage of the azetidine ring. | Exposure to strong acids, nucleophiles, or harsh temperatures.[7] | HPLC-UV, LC-MS |
| Residual Solvents | Volatile organic solvents used in the manufacturing process. | Inefficient drying or purification. | Headspace GC-MS |
| Water | Moisture absorbed from the atmosphere. | Inadequate drying or storage in a non-desiccated environment. | Karl Fischer titration, ¹H NMR |
Conclusion
The purity of commercially available azetidine building blocks is a critical factor that underpins the success of synthetic campaigns and the reliability of biological data in drug discovery. A comprehensive purity assessment should not rely solely on the supplier's Certificate of Analysis but should involve a multi-pronged analytical approach. By employing a combination of qNMR, HPLC, GC-MS, and chiral separation techniques, researchers can confidently verify the identity and purity of these valuable building blocks, ensuring the integrity and reproducibility of their scientific endeavors. As a Senior Application Scientist, I strongly advocate for the implementation of these rigorous quality control measures as a fundamental aspect of best laboratory practice.
References
-
Cikoš, A., et al. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 198, 113998. [Link]
-
Cikoš, A., et al. (2021). Degradation products of azetidine core G334089. Ovid. [Link]
-
OUCI. (n.d.). Degradation products of azetidine core G334089 – Isolation, structure elucidation and pathway. Retrieved from [Link]
- Liu, Y., et al. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society.
-
Agilent. (n.d.). Chiral Screening for SFC and UHPLC with Agilent 1260 Infinity II SFC/UHPLC Hybrid System. Retrieved from [Link]
- Deiters, A., et al. (2019). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 9(45), 26335-26343.
-
ResearchGate. (2019, February 1). How to check the purity of the chemical compound by H NMR? Retrieved from [Link]
-
Bruker. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. Retrieved from [Link]
- CHROMacademy. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America.
- Journal of Pharmaceutical Negative Results. (2022). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs.
-
EAG Laboratories. (n.d.). Residual Solvents in Medical Devices. Retrieved from [Link]
-
Agilent. (n.d.). This document contains two separate applications that discuss the use of quantitative NMR measurements for the analysis of enant. Retrieved from [Link]
- Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
-
Shimadzu. (n.d.). Qualitative Analysis Using HS-GC-FID/MS when Testing for Residual Solvents in Pharmaceuticals — JP18, USP467: Water-Soluble Samples. Retrieved from [Link]
- Snow, N. H. (2014). A Generic Headspace GC Method for Residual Solvents in Pharmaceutical: Benefits, Rationale, and Adaptations for New Chemical Entities. LCGC North America, 32(11), 868-875.
- Shaikh, A., & Gosar, A. (2023). An Overview and Discussion of Azido Impurities and their Risk Assessments in Drug Substances and Drug Products. Asian Journal of Pharmaceutical and Clinical Research, 16(5), 1-8.
- Kuna, A. K., Ganapaty, S., & Radha, G. V. (2019). A Novel RP-HPLC Method for the Quantification of Azacitidine and Its Impurities in Active Pharmaceutical Ingredients and Pharmaceuticals. International Journal of Pharmaceutical Sciences and Research, 10(1), 193-200.
- Gleede, T., et al. (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry, 10(23), 2971-2997.
- Welsch, M. E., et al. (2013). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 4(3), 431-442.
-
European Medicines Agency. (n.d.). Impurities in Drug Substances and Products. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of tert-Butyl 3-(vinyloxy)azetidine-1-carboxylate
The vinyl ether group is known for its high flammability and the potential to form explosive peroxides upon exposure to air.[1][2] Vinyl ethers can also undergo rapid polymerization, which can be initiated by heat or contaminants.[1] The azetidine ring, a four-membered nitrogen-containing heterocycle, and its derivatives can be irritants and harmful if ingested or inhaled.[3][4][5][6] Therefore, the disposal of tert-Butyl 3-(vinyloxy)azetidine-1-carboxylate must be approached with a comprehensive understanding of these potential risks.
I. Immediate Safety and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to don the appropriate Personal Protective Equipment (PPE). This is the first line of defense against accidental exposure.
-
Eye Protection: Chemical splash goggles are mandatory.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. Always inspect gloves for any signs of degradation or punctures before use.
-
Body Protection: A flame-retardant lab coat is essential. For larger quantities, a chemical-resistant apron is recommended.
-
Respiratory Protection: Work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.
II. Waste Characterization and Segregation
Proper waste characterization is a cornerstone of compliant chemical disposal. Based on its functional groups, tert-Butyl 3-(vinyloxy)azetidine-1-carboxylate should be treated as a flammable and potentially reactive hazardous waste .
Key Hazards:
-
Ignitability: Due to the vinyl ether moiety.[7]
-
Reactivity: Potential for peroxide formation and polymerization.[1]
-
Toxicity: While specific data is unavailable, the azetidine core suggests potential for irritation and harm upon contact or inhalation.[3][4][6][8]
This waste must be segregated from other waste streams, particularly from oxidizing agents and acids, which could initiate a violent reaction.[1][2]
III. Step-by-Step Disposal Protocol
The following protocol outlines the safe disposal of tert-Butyl 3-(vinyloxy)azetidine-1-carboxylate.
For Small Quantities (e.g., < 100 mL):
-
Container Selection: Choose a clean, dry, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass bottle with a secure screw cap is suitable. The container must be free of any contaminants that could initiate polymerization.[9]
-
Inerting (Recommended): To mitigate the risk of peroxide formation, it is best practice to add a stabilizer or work under an inert atmosphere (e.g., nitrogen or argon) when handling the material for disposal.
-
Transfer: Carefully transfer the waste into the designated container within a chemical fume hood. Avoid splashing.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "tert-Butyl 3-(vinyloxy)azetidine-1-carboxylate," and the associated hazards (Flammable, Potential Peroxide Former, Irritant).[10]
-
Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) away from heat, sparks, and direct sunlight.[10][11] Ensure it is segregated from incompatible materials.
For Large Quantities (e.g., > 100 mL):
-
Consult EHS: For larger volumes, it is crucial to consult with your institution's Environmental Health and Safety (EHS) department before proceeding. They can provide guidance on bulk disposal procedures and may have specific protocols in place.
-
Container and Labeling: Follow the same container and labeling requirements as for small quantities, ensuring the container is appropriately sized.
-
Accumulation: The waste should be moved to a central accumulation area (CAA) in accordance with your facility's generator status (VSQG, SQG, or LQG) and within the stipulated time limits.[10][11]
IV. Decontamination of Empty Containers
Empty containers that once held tert-Butyl 3-(vinyloxy)azetidine-1-carboxylate must also be treated as hazardous waste unless properly decontaminated.
-
Rinsing: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.
-
Disposal of Decontaminated Container: Once decontaminated, the container can be disposed of as non-hazardous waste, or recycled, in accordance with institutional policies.
V. Emergency Procedures
In the event of a spill or exposure, immediate action is critical.
-
Spill:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to handle it, use an inert absorbent material (e.g., vermiculite or sand) to contain the spill. Do not use combustible materials like paper towels.
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
For large spills, evacuate the area and contact your EHS department immediately.
-
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do NOT induce vomiting.
-
In all cases of exposure, seek immediate medical attention.
-
VI. Regulatory Compliance
All disposal activities must adhere to local, state, and federal regulations. In the United States, the primary regulations governing hazardous waste are the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA), and workplace safety standards from the Occupational Safety and Health Administration (OSHA).[9][12] Ensure that all personnel handling hazardous waste are properly trained on these regulations.[7][13]
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of tert-Butyl 3-(vinyloxy)azetidine-1-carboxylate.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Classification | Ignitable, Reactive, Toxic (Irritant) | EPA, OSHA[7] |
| Incompatible Materials | Oxidizing Agents, Acids | International Chemical Safety Cards[1][2] |
| Container Type | High-Density Polyethylene (HDPE), Glass | OSHA[9] |
| Labeling Requirements | "Hazardous Waste", Chemical Name, Hazards | EPA[10] |
| Storage Location | Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) | EPA[10][11] |
| Emergency Spill Absorbent | Inert Material (e.g., Vermiculite, Sand) | NOAA[14] |
References
-
New Jersey Department of Health. (n.d.). VINYL ETHYL ETHER HAZARD SUMMARY. Retrieved from [Link]
-
International Programme on Chemical Safety & the Commission of the European Communities. (1993). ICSC 1261 - VINYL ETHYL ETHER. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Vinyl ether. PubChem. Retrieved from [Link]
-
International Chemical Safety Cards. (1993). VINYL ETHYL ETHER. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
Medical Laboratory Observer. (2019, June 15). Laboratory Waste Management: The New Regulations. Retrieved from [Link]
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Safety Data Sheet. (n.d.). Retrieved from [Link]
-
EHS. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]
-
Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Azetidine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Azetidine. PubChem. Retrieved from [Link]
-
HAZWOPER-OSHA.com. (2024, December 13). How to Safely Dispose Hazardous Waste?. Retrieved from [Link]
-
SAFETY DATA SHEET. (2025, December 19). Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl 3-(methanesulfonyloxy)azetidine-1-carboxylate. PubChem. Retrieved from [Link]
-
U.S. Chemical Storage. (2024, June 18). What Are OSHA Requirements for Hazardous Chemical Storage?. Retrieved from [Link]
-
Combi-Blocks, Inc. (2023, March 17). tert-Butyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- 1h-pyrazol-1-yl)methyl)azetidine-1-carboxylate SDS. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
